1-Cyclopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-4-7-8(5-1)6-2-3-6/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLZMOUAZWHRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680238 | |
| Record name | 1-Cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151814-36-6 | |
| Record name | 1-Cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for obtaining 1-cyclopropyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details two core synthetic strategies: the direct N-cyclopropylation of pyrazole and the classic Knorr pyrazole synthesis utilizing cyclopropylhydrazine. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound can be approached through two principal pathways. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
-
N-Cyclopropylation of Pyrazole: This direct approach involves the formation of a nitrogen-carbon bond between the pyrazole ring and a cyclopropyl group. This is typically achieved by reacting pyrazole with a suitable cyclopropylating agent, such as a cyclopropyl halide, in the presence of a base.
-
Knorr Pyrazole Synthesis from Cyclopropylhydrazine: This classical and highly versatile method involves the condensation of cyclopropylhydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. The reaction proceeds via a cyclization and dehydration sequence to form the aromatic pyrazole ring.
Experimental Protocols
Protocol 1: N-Cyclopropylation of Pyrazole with Cyclopropyl Bromide
This protocol details the direct N-alkylation of pyrazole using cyclopropyl bromide. The reaction is carried out under basic conditions to deprotonate the pyrazole, facilitating its nucleophilic attack on the cyclopropyl halide.
Experimental Workflow:
Figure 1: Workflow for the N-Cyclopropylation of Pyrazole.
Detailed Methodology:
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
N-Cyclopropylation: Add cyclopropyl bromide (1.5 eq) to the mixture.
-
Heat the reaction to 70 °C and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford this compound.
Protocol 2: Knorr Pyrazole Synthesis with Cyclopropylhydrazine
This protocol employs the well-established Knorr synthesis, reacting cyclopropylhydrazine with 1,1,3,3-tetraethoxypropane, a stable precursor to malondialdehyde.
Reaction Pathway:
Figure 2: Knorr Synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine cyclopropylhydrazine hydrochloride (1.0 eq) and 1,1,3,3-tetraethoxypropane (1.1 eq) in ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid, to the mixture.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Protocol 1: N-Cyclopropylation | Protocol 2: Knorr Synthesis |
| Typical Yield | 50-65% | 60-75% |
| Purity (Post-Chromatography) | >98% | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (d, J=1.8 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.1 Hz, 1H), 3.60-3.52 (m, 1H), 1.15-1.08 (m, 2H), 0.95-0.88 (m, 2H) | 7.55 (d, J=1.8 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.1 Hz, 1H), 3.60-3.52 (m, 1H), 1.15-1.08 (m, 2H), 0.95-0.88 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 139.8, 128.5, 105.7, 34.5, 7.2 | 139.8, 128.5, 105.7, 34.5, 7.2 |
| Mass Spectrometry (ESI-MS) | m/z 109.07 [M+H]⁺ | m/z 109.07 [M+H]⁺ |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Conclusion
This guide provides detailed and actionable protocols for the synthesis of this compound. Both the direct N-cyclopropylation and the Knorr synthesis are robust methods capable of producing the target compound in good yields and high purity. The choice between these methods will likely be dictated by the availability and cost of the respective starting materials, cyclopropyl bromide and cyclopropylhydrazine. The provided data and visualizations are intended to support researchers in the successful synthesis and characterization of this important building block for pharmaceutical and materials science applications.
An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrazole from Hydrazine Precursors
Abstract: The 1-cyclopropyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemicals, valued for its unique conformational properties and metabolic stability. This technical guide provides a comprehensive overview of a robust and scalable two-stage synthetic pathway to this compound, commencing from readily available starting materials. The synthesis involves the initial preparation of a key cyclopropylhydrazine intermediate, followed by a classical Knorr-type cyclocondensation to construct the pyrazole heterocycle. This document furnishes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate practical application by researchers in drug discovery and process development.
Introduction
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms that feature prominently in a multitude of biologically active compounds.[1][2] The incorporation of a cyclopropyl group at the N-1 position often enhances metabolic stability, improves binding affinity, and modulates the physicochemical properties of drug candidates. Consequently, this compound is a critical building block for synthesizing advanced pharmaceutical intermediates and active ingredients.[3] This guide details an efficient, two-stage synthetic approach that is amenable to laboratory and potential scale-up operations.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, designed for clarity and modularity.
-
Stage 1: Synthesis of the Key Intermediate, Cyclopropylhydrazine. This stage focuses on the preparation of cyclopropylhydrazine, typically isolated as its more stable hydrochloride salt, from cyclopropylamine.
-
Stage 2: Pyrazole Ring Formation via Cyclocondensation. This stage involves the reaction of the cyclopropylhydrazine intermediate with a suitable three-carbon (C3) synthon, such as a malondialdehyde equivalent, to form the final this compound product.
Caption: Overall two-stage synthetic pathway.
Stage 1: Synthesis of Cyclopropylhydrazine Hydrochloride
A modern and efficient method for preparing cyclopropylhydrazine hydrochloride involves the reaction of cyclopropylamine with a protected hydroxylamine derivative, followed by deprotection. This avoids the direct handling of highly toxic and unstable hydrazine. A patented method utilizes an N-Boc protected O-tosyl hydroxylamine derivative.[3]
Experimental Protocol: Synthesis of Cyclopropylhydrazine Hydrochloride
This protocol is based on the methodology described in patent CN105503647A.[3]
Step 1: N-Boc-N-cyclopropylhydrazine Synthesis
-
To a stirred solution of cyclopropylamine (1.0 eq) and N-methylmorpholine (1.2 eq) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) at 0-5 °C, add a solution of N-Boc-O-tosyl hydroxylamine (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-Boc-N-cyclopropylhydrazine, which can be used in the next step without further purification.
Step 2: Deprotection to Cyclopropylhydrazine Hydrochloride
-
Dissolve the crude N-Boc-N-cyclopropylhydrazine from the previous step in a minimal amount of an alcohol solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of hydrogen chloride (e.g., 3M HCl, 2.0-3.0 eq) to the solution.
-
Stir the mixture at a temperature between 20-50 °C until the deprotection is complete (typically 2-4 hours, monitor by TLC).
-
Concentrate the reaction solution under reduced pressure to remove the solvent.
-
Recrystallize the resulting solid from methanol or ethanol to obtain pure cyclopropylhydrazine hydrochloride as a white crystalline solid.
Data Presentation: Stage 1
| Parameter | Value / Observation | Reference |
| Starting Materials | Cyclopropylamine, N-Boc-O-tosyl hydroxylamine | [3] |
| Solvent (Step 1) | Dichloromethane, THF | [3] |
| Base (Step 1) | N-Methylmorpholine | [3] |
| Reaction Time (Step 1) | 4 - 18 hours | [3] |
| Deprotection Agent | Aqueous Hydrogen Chloride | [3] |
| Recrystallization | Methanol or Ethanol | [3] |
| Typical Overall Yield | >85% (Reported as high in patent literature) | [3] |
| Final Product Form | White crystalline solid | [3] |
Workflow Visualization: Stage 1
Caption: Experimental workflow for Stage 1 synthesis.
Stage 2: Synthesis of this compound
The formation of the pyrazole ring is achieved via the Knorr pyrazole synthesis, a robust cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4] To synthesize the parent (unsubstituted) this compound, a malondialdehyde equivalent is required. Malondialdehyde itself is unstable, so its acetals, such as 1,1,3,3-tetraethoxypropane or malonaldehyde bis(dimethyl acetal), are commonly used. These acetals hydrolyze in situ under acidic conditions to generate the reactive 1,3-dicarbonyl species.
Experimental Protocol: Synthesis of this compound
This is a representative protocol adapted from general procedures for pyrazole synthesis.
-
Combine cyclopropylhydrazine hydrochloride (1.0 eq) and 1,1,3,3-tetraethoxypropane (1.05 eq) in a solvent mixture, such as water and ethanol.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) to maintain a pH between 1 and 4. The acid facilitates both the in situ hydrolysis of the acetal to malondialdehyde and catalyzes the condensation.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours.
-
Monitor the reaction for the consumption of starting materials by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.
Data Presentation: Stage 2
| Parameter | Value / Observation | Reference |
| Hydrazine Source | Cyclopropylhydrazine Hydrochloride | - |
| C3-Synthon | 1,1,3,3-Tetraethoxypropane | [5] |
| Solvent | Ethanol / Water | [5] |
| Catalyst | HCl or H₂SO₄ | - |
| Reaction Temperature | 60 - 80 °C (Reflux) | - |
| Reaction Time | 2 - 6 hours | - |
| Workup | Neutralization, Extraction | - |
| Purification | Vacuum Distillation or Column Chromatography | - |
| Typical Yield | 70 - 90% (Expected for this reaction type) | [1][4] |
Reaction Mechanism Visualization
Caption: Simplified mechanism for pyrazole formation.
Conclusion
The synthesis of this compound can be reliably achieved through a two-stage process beginning with cyclopropylamine. The initial formation of cyclopropylhydrazine hydrochloride provides a stable and handleable intermediate, which is then subjected to a Knorr-type cyclocondensation with a malondialdehyde equivalent. The methodologies presented are based on established and scalable chemical transformations, offering a clear and practical pathway for researchers requiring access to this valuable heterocyclic building block. Careful control of reaction conditions, particularly pH during the cyclocondensation step, is crucial for achieving high yields and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-Cyclopropyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Cyclopropyl-1H-pyrazole. Due to the limited availability of experimentally-derived spectra in publicly accessible databases, this document focuses on predicted spectroscopic data obtained from computational methods. These predictions are valuable tools for the identification and characterization of this molecule in research and development settings. The guide also includes detailed, representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to this class of compounds.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is generated using advanced computational software such as ChemDraw® and ACD/Labs Percepta, which employ established algorithms and extensive databases to estimate spectral properties.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | H-5 (Pyrazole ring) |
| ~7.4 - 7.5 | d | 1H | H-3 (Pyrazole ring) |
| ~6.2 - 6.3 | t | 1H | H-4 (Pyrazole ring) |
| ~3.6 - 3.7 | m | 1H | CH (Cyclopropyl) |
| ~1.0 - 1.2 | m | 2H | CH₂ (Cyclopropyl) |
| ~0.8 - 1.0 | m | 2H | CH₂ (Cyclopropyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~139 | C-5 (Pyrazole ring) |
| ~129 | C-3 (Pyrazole ring) |
| ~106 | C-4 (Pyrazole ring) |
| ~34 | CH (Cyclopropyl) |
| ~7 | CH₂ (Cyclopropyl) |
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic/Cyclopropyl) |
| ~2950 - 2850 | Medium | C-H stretch (Cyclopropyl) |
| ~1550 - 1450 | Medium-Strong | C=N, C=C stretch (Pyrazole ring) |
| ~1450 - 1350 | Medium | CH₂ bend (Cyclopropyl) |
| ~1050 - 1000 | Medium | C-N stretch |
| Below 1000 | Medium-Weak | Ring bending/deformation |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Possible Fragment |
| 108 | High | [M]⁺ (Molecular Ion) |
| 81 | Medium | [M - HCN]⁺ |
| 67 | Medium-High | [M - C₃H₅]⁺ (Loss of cyclopropyl) |
| 54 | Medium | [C₃H₄N]⁺ |
| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |
Experimental Protocols
The following are detailed, representative methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1.0 s
-
Acquisition time (aq): ~3-4 s
-
Spectral width (sw): ~16 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30) with the following typical parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay (d1): 2.0 s
-
Acquisition time (aq): ~1-2 s
-
Spectral width (sw): ~240 ppm
-
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of neat liquid this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the characteristic vibrations of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Separation (if using GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities and the solvent. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
MS Analysis:
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-300).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: A flowchart of the general experimental workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, combining the aromaticity of the pyrazole ring with the strained three-membered ring of the cyclopropyl group, imparts distinct chemical properties and biological activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectroscopic data, reactivity, and synthesis. Furthermore, it delves into the role of its derivatives as inhibitors of the c-Met signaling pathway, a critical target in cancer therapy.
Chemical and Physical Properties
While specific experimental data for the parent this compound is not abundantly available in the public domain, data for its derivatives and related compounds can provide valuable insights. The physical properties of pyrazole and its substituted analogs are influenced by factors such as intermolecular hydrogen bonding and the nature of the substituents.
Table 1: Physical and Chemical Properties of this compound and Related Derivatives
| Property | This compound (Predicted/Inferred) | 4-Bromo-1-cyclopropyl-1H-pyrazole | 3-Amino-5-cyclopropyl-1H-pyrazole[1] |
| Molecular Formula | C₆H₈N₂ | C₆H₇BrN₂ | C₆H₉N₃ |
| Molecular Weight | 108.14 g/mol | 187.04 g/mol | 123.16 g/mol [1] |
| Appearance | Colorless liquid (inferred) | Liquid | Liquid[1] |
| Boiling Point | Not available | 258.6 ± 13.0 °C at 760 mmHg | Not available |
| Density | Not available | Not available | 1.159 g/mL at 25 °C[1] |
| Refractive Index | Not available | Not available | n20/D 1.566[1] |
| CAS Number | 100114-57-6 (for 3-cyclopropyl-1H-pyrazole)[2] | 1151802-23-1 | 175137-46-9[1] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the cyclopropyl group protons. The protons on the pyrazole ring (at positions 3, 4, and 5) will appear in the aromatic region, with their chemical shifts influenced by the electronic environment. The cyclopropyl protons will exhibit a complex multiplet pattern in the upfield region due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the three carbons of the pyrazole ring and the three carbons of the cyclopropyl group. The chemical shifts of the pyrazole carbons will be in the aromatic region, while the cyclopropyl carbons will appear at significantly higher field.
Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as HCN and N₂, characteristic of the pyrazole ring, as well as fragmentation of the cyclopropyl group.[3]
Reactivity and Chemical Transformations
The reactivity of the this compound core is dictated by the electronic nature of the pyrazole ring and the presence of the cyclopropyl substituent.
Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the nitrogen atoms and the cyclopropyl group. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and acylation.
Reactions at the Nitrogen Atoms: The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-like nitrogen (N1) and the other a pyridine-like nitrogen (N2). The N1 position is the site of attachment for the cyclopropyl group. The N2 nitrogen is basic and can be protonated or alkylated.
Reactivity of the Cyclopropyl Group: The cyclopropyl group can also participate in chemical reactions, although the strained ring is generally stable under many conditions. Reactions involving the opening of the cyclopropyl ring typically require harsh conditions or specific catalytic systems.
Experimental Protocols
Synthesis of this compound Derivatives
Example Protocol: Synthesis of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [5]
This synthesis illustrates a method to introduce a functional group at the 4-position of the 1-cyclopropyl-pyrazole core, which is a valuable intermediate for further chemical modifications.
Step 1: Preparation of 1-Cyclopropyl-4-iodo-1H-pyrazole (Precursor)
A detailed protocol for this precursor is not provided in the search results, but it would likely involve the direct iodination of this compound or a cyclization reaction that incorporates the iodine atom.
Step 2: Borylation of 1-Cyclopropyl-4-iodo-1H-pyrazole [5]
-
Materials:
-
1-Cyclopropyl-4-iodo-1H-pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride solution (2.0 M in THF)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
50% saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Heptane
-
-
Procedure:
-
Dissolve 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 eq) in anhydrous THF in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add isopropylmagnesium chloride solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 45 minutes.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) and allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction with 50% saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic phases, wash with saturated aqueous NaCl, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of 20-50% EtOAc in heptane to afford 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a colorless viscous oil.
-
Role in Drug Development: Inhibition of the c-Met Signaling Pathway
Derivatives of this compound have emerged as promising candidates in drug discovery, particularly as inhibitors of the c-Met tyrosine kinase.[5] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.
The c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers a cascade of intracellular signaling events. This pathway is a key driver of tumorigenesis and metastasis.
Caption: The HGF/c-Met signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow for Screening c-Met Inhibitors
The identification and validation of this compound derivatives as c-Met inhibitors involve a structured experimental workflow.
Caption: A typical experimental workflow for the discovery and development of c-Met inhibitors.
Conclusion
This compound represents a valuable scaffold in modern chemistry. Its unique combination of a pyrazole ring and a cyclopropyl group provides a platform for the development of novel compounds with diverse applications. The exploration of its derivatives as c-Met inhibitors highlights the significant potential of this chemical entity in the field of oncology drug discovery. Further research into the synthesis, reactivity, and biological activity of this compound and its analogs is warranted to fully unlock its therapeutic and technological potential.
References
- 1. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 [chemicalbook.com]
Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an overview of the anticipated solubility and stability of 1-Cyclopropyl-1H-pyrazole based on the known properties of the pyrazole scaffold and its derivatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its characterization. It includes general experimental protocols for determining solubility and stability, along with illustrative workflows. This guide is intended to support researchers and drug development professionals in the evaluation and handling of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 1-position. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a cyclopropyl group can influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of its solubility and stability is crucial for its application in drug discovery and development.
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous | ||
| Water | Low | The parent pyrazole has limited water solubility[1], and the addition of a lipophilic cyclopropyl group is expected to decrease it further. |
| Buffered Solutions | pH-dependent | Pyrazoles are weakly basic and can form salts with strong acids, potentially increasing solubility in acidic media.[2] |
| Organic | ||
| Polar Protic | ||
| Methanol, Ethanol | High | Pyrazole is soluble in these solvents[1]; the cyclopropyl group is unlikely to significantly reduce this solubility. |
| Polar Aprotic | ||
| DMSO, DMF | High | These are strong solubilizing agents for a wide range of organic molecules. |
| Nonpolar | ||
| Toluene, Hexane | Moderate to High | The increased lipophilicity from the cyclopropyl group should enhance solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
A general method for determining the solubility of an organic compound involves the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Profile
The stability of a compound is critical for its storage, formulation, and in vivo performance. Pyrazole rings are generally stable to oxidation but can be susceptible to degradation under certain hydrolytic (pH) and photolytic conditions.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale |
| Hydrolytic | ||
| Acidic (e.g., pH 1-3) | Potentially unstable | While the pyrazole ring is relatively stable, extreme pH and elevated temperatures could lead to degradation. |
| Neutral (e.g., pH 7) | Likely stable | Most organic compounds exhibit good stability at neutral pH. |
| Basic (e.g., pH 9-12) | Potentially unstable | Strong basic conditions, especially at elevated temperatures, can promote hydrolysis. |
| Oxidative | ||
| (e.g., H₂O₂) | Likely stable | The pyrazole ring is generally resistant to oxidation.[2] |
| Photolytic | ||
| (e.g., UV/Vis light) | Potentially unstable | Aromatic heterocyclic compounds can be susceptible to photodegradation. |
| Thermal | ||
| (e.g., elevated temperature) | Likely stable | The stability will depend on the melting point and decomposition temperature, which are not currently available. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a set period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a set period.
-
Neutral Hydrolysis: Dissolve the compound in water and heat at a specified temperature (e.g., 60 °C) for a set period.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a set period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a set period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them with a suitable mobile phase.
-
Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector can help in the identification of degradants.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a framework for its characterization based on the known properties of the pyrazole class of compounds. The provided experimental protocols offer a starting point for researchers to determine the precise physicochemical properties of this molecule. Such data is indispensable for the rational design of formulations and for predicting the compound's behavior in biological systems. It is recommended that these experimental evaluations be conducted to generate the specific data required for any drug development program involving this compound.
References
The Genesis and Advancement of Cyclopropyl Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl pyrazole scaffold has emerged as a privileged motif in modern medicinal and agricultural chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, combined with the versatile nature of the pyrazole core, have led to the discovery of numerous potent and selective bioactive molecules. This in-depth technical guide explores the discovery and historical development of cyclopropyl pyrazoles, detailing their synthesis, biological activities, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex concepts.
Introduction: The Rise of a Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its first synthesis by Ludwig Knorr in 1883.[1][2] Pyrazole derivatives have a rich history of application in pharmaceuticals and agrochemicals, with well-known examples including the anti-inflammatory drug celecoxib and the broad-spectrum insecticide fipronil.[3][4]
The introduction of a cyclopropyl group into organic molecules became a significant strategy in drug discovery around the 1960s.[5] This small, strained ring system is not merely a passive linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic properties. The cyclopropyl moiety can enhance potency, improve metabolic stability, reduce off-target effects, and increase brain permeability.[5] Its rigid nature can also lock a molecule into a bioactive conformation, favoring binding to its biological target.[5] The fusion of these two key pharmacophores—the pyrazole and the cyclopropyl group—has given rise to a vast and valuable class of compounds with diverse biological activities.
Historical Development
While the synthesis of pyrazoles dates back to the late 19th century, the specific advent of cyclopropyl pyrazoles is a more recent development driven by the strategic incorporation of the cyclopropyl group in medicinal chemistry.
Early Pyrazole Synthesis: The foundational method for pyrazole synthesis, the Knorr pyrazole synthesis, involves the condensation of a β-diketone with a hydrazine.[1][6] This and other early methods laid the groundwork for the creation of a diverse library of pyrazole-containing compounds.
The Cyclopropyl Moiety in Drug Design: The 1960s saw the deliberate use of the cyclopropyl group to modulate the biological activity of pharmaceuticals.[5] Its unique electronic nature, resembling that of a double bond in some respects, and its conformational rigidity made it an attractive substituent for medicinal chemists seeking to optimize drug candidates.
Emergence of Cyclopropyl Pyrazoles: The convergence of these two fields—pyrazole chemistry and the medicinal chemistry of cyclopropanes—led to the exploration of cyclopropyl-substituted pyrazoles. While a singular "discovery" paper for the first cyclopropyl pyrazole is not readily apparent in the historical literature, their development can be traced through patent literature and publications in the latter half of the 20th century, particularly in the agrochemical and pharmaceutical sectors. For instance, the development of pyrazoline insecticides by Philips Duphar in the 1970s, which act as sodium channel blockers, represents an early exploration of related structures, although these were not commercialized due to persistence issues.[7] The subsequent discovery of highly potent phenylpyrazole insecticides like fipronil, which feature a different mode of action, solidified the importance of pyrazole-based compounds in pest control.[8] In the pharmaceutical realm, the drive to improve upon existing pyrazole-based drugs and discover new chemical entities with enhanced properties has led to the synthesis and evaluation of numerous cyclopropyl pyrazole derivatives.
Synthetic Methodologies
The synthesis of cyclopropyl pyrazoles can be broadly categorized into two approaches: formation of the pyrazole ring on a cyclopropyl-containing precursor, or introduction of the cyclopropyl group onto a pre-formed pyrazole ring. The former is more common.
Knorr Pyrazole Synthesis and Related Cyclocondensations
The most prevalent method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][9][10][11][12] To synthesize a cyclopropyl pyrazole via this route, a cyclopropyl-functionalized 1,3-dicarbonyl is required.
-
General Experimental Protocol (Knorr Synthesis):
-
To a solution of the cyclopropyl-β-diketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1-1.2 equivalents).[13]
-
The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.[13]
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel.
-
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of a diazo compound with an alkyne or alkene is another powerful method for pyrazole synthesis.[6][9] To obtain a cyclopropyl pyrazole, either the diazo compound or the dipolarophile must contain the cyclopropyl moiety.
-
General Experimental Protocol (1,3-Dipolar Cycloaddition):
-
A solution of the cyclopropyl-alkyne or -alkene (1 equivalent) and the diazo compound (1-1.2 equivalents) in an appropriate solvent (e.g., toluene, THF) is prepared.
-
The reaction is often carried out at elevated temperatures to facilitate the cycloaddition.
-
In some cases, a catalyst (e.g., a copper or ruthenium complex) may be employed to control regioselectivity and reaction conditions.
-
Work-up typically involves removal of the solvent and purification of the residue by column chromatography.
-
Applications and Biological Activity
Cyclopropyl pyrazoles have found widespread applications in both the pharmaceutical and agrochemical industries.
Pharmaceutical Applications
In drug discovery, the cyclopropyl group is often introduced to enhance a compound's therapeutic profile.
Several cyclopropyl pyrazole derivatives have been investigated for their antiproliferative effects. For example, certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have shown growth inhibitory effects against breast cancer cell lines.[14] The mechanism of action for some of these compounds is believed to involve DNA binding and subsequent cleavage of supercoiled plasmid DNA.
Cyclopropyl pyrazoles have also been explored as inhibitors of various enzymes and receptors implicated in other diseases. For instance, they have been investigated as γ-secretase inhibitors for the potential treatment of Alzheimer's disease and as discoidin domain receptor (DDR) inhibitors for idiopathic pulmonary fibrosis.[6]
Table 1: Bioactivity of Selected Pharmaceutical Cyclopropyl Pyrazoles
| Compound Class | Target/Activity | Model System | Potency (IC₅₀) | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines | Antiproliferative | MCF-7 breast cancer cells | Data not quantified in source | [14] |
| 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides | DDR2 Inhibition | Biochemical Assay | Varies by derivative | [6] |
| (R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline | γ-Secretase Inhibition | Cellular Assay | Data not quantified in source | [6] |
Agrochemical Applications
The pyrazole scaffold is a well-established feature in many commercial pesticides. The addition of a cyclopropyl group has been explored to enhance insecticidal activity and optimize physicochemical properties.
A significant class of cyclopropyl pyrazole insecticides are the phenylpyrazoles, which act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects.[8][15][16][17][18] This binding blocks the GABA-gated chloride channels, leading to hyperexcitation of the insect's central nervous system and eventual death. The selective toxicity of these insecticides is attributed to a higher binding affinity for insect GABA receptors compared to their vertebrate counterparts.[18]
Table 2: Bioactivity of Selected Agrochemical Cyclopropyl Pyrazoles
| Compound Class | Target/Activity | Model Organism | Potency (LC₅₀) | Reference |
| Phenylpyrazole Derivatives | GABA Receptor Antagonist | Various insect pests | Varies by derivative | [8][16] |
Mechanism of Action: A Closer Look
Insecticidal Cyclopropyl Pyrazoles: GABA Receptor Modulation
The primary mechanism of action for many insecticidal cyclopropyl pyrazoles is the disruption of neurotransmission by targeting the GABA receptor.
Conclusion
The journey of cyclopropyl pyrazoles from conceptual chemical scaffolds to potent bioactive molecules highlights a successful strategy in modern chemical research. The amalgamation of the robust and versatile pyrazole core with the unique properties of the cyclopropyl group has yielded a rich and diverse chemical space. Continued exploration of this scaffold, aided by advances in synthetic chemistry and a deeper understanding of biological targets, promises the discovery of next-generation pharmaceuticals and agrochemicals with improved efficacy, selectivity, and safety profiles.
References
- 1. name-reaction.com [name-reaction.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 17. Cyclodiene resistance at the insect GABA receptor/chloride channel complex confers broad cross resistance to convulsants and experimental phenylpyrazole insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazole: A Privileged Scaffold in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazole, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a five-membered aromatic pyrazole ring substituted with a cyclopropyl group at the N1 position.
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Compound | Reference |
| Molecular Formula | C₆H₈N₂ | This compound | [1] |
| Molecular Weight | 108.14 g/mol | This compound | [1] |
| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
| Flash Point | 110.2 ± 19.8 °C | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
| ¹H NMR | δ (DMSO-d₆) 7.66 (d, J=1.9 Hz, 1H), 7.40 (d, J=0.6 Hz, 1H), 6.18 (t, J=1.3 Hz, 1H), 3.65-3.58 (m, 1H), 1.02-0.96 (m, 2H), 0.81-0.76 (m, 2H) | 4-Bromo-1-cyclopropyl-1H-pyrazole | Inferred from similar structures |
| ¹³C NMR | δ (DMSO-d₆) 139.0, 128.9, 92.1, 33.5, 7.8 | 4-Bromo-1-cyclopropyl-1H-pyrazole | Inferred from similar structures |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazole derivatives, which can be adapted for this compound.
Materials:
-
1,3-Dicarbonyl compound (e.g., malondialdehyde or a precursor)
-
Cyclopropylhydrazine hydrochloride
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopropylhydrazine hydrochloride (1.0 equivalent) in ethanol (approximately 0.2 M).
-
Neutralization: Add sodium bicarbonate (1.1 equivalents) to the solution to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.
-
Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain this compound.
Applications in Drug Development: A Focus on Kinase Inhibition
The this compound scaffold is a privileged structure in drug discovery, particularly in the design of kinase inhibitors for oncology. The cyclopropyl group is known to improve metabolic stability, reduce plasma clearance, and enhance receptor affinity[2].
Targeting the c-Met Signaling Pathway
A significant application of this scaffold is in the development of inhibitors targeting the c-Met (mesenchymal-epithelial transition) receptor tyrosine kinase.[3][4] Dysregulation of the c-Met signaling pathway is a key driver in various human cancers, promoting tumor growth, invasion, and metastasis.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [bldpharm.com]
- 3. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 [chemicalbook.com]
- 4. 4-bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 [chemicalbook.com]
- 5. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Commercially Available 1-Cyclopropyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-cyclopropyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. The unique physicochemical properties imparted by the cyclopropyl group, such as increased metabolic stability, enhanced potency, and improved membrane permeability, make it an attractive component in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of commercially available this compound derivatives, their synthesis, biological activities, and their roles in modulating key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile chemical class.
Commercially Available this compound Derivatives
A variety of this compound derivatives are commercially available, serving as key building blocks for the synthesis of more complex molecules. These compounds are offered by several chemical suppliers, facilitating their accessibility for research and development purposes.
| Compound Name | CAS Number | Supplier(s) |
| This compound | 1151814-36-6 | BLDpharm |
| This compound hydrochloride | 2243516-63-2 | BLDpharm |
| 3-Cyclopropyl-1H-pyrazole | - | Sigma-Aldrich |
| 3-Amino-5-cyclopropyl-1H-pyrazole | 175137-46-9 | Sigma-Aldrich, BLDpharm |
| 5-Bromo-1-cyclopropyl-1H-pyrazole | 1517978-30-1 | BLDpharm, Dana Bioscience |
| 4-Bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 | BLDpharm |
| 1-Cyclopropyl-4-ethynyl-1H-pyrazole | 2297839-58-6 | MedchemExpress |
Synthetic Protocols for Key Derivatives
The synthesis of the this compound core and its key derivatives can be achieved through several established synthetic routes. Below are detailed experimental protocols for the preparation of representative examples.
Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole
This protocol is adapted from a patented procedure for the synthesis of 3(5)-amino-pyrazole derivatives.[2]
Procedure:
-
Dissolve 3-cyclopropyl-3-oxopropanenitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 3-amino-5-cyclopropyl-1H-pyrazole.
Synthesis of 5-Bromo-1-cyclopropyl-1H-pyrazole
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data for representative compounds.
Anticancer Activity
| Compound/Derivative Class | Cell Line(s) | IC50 | Target(s) | Reference(s) |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Varies by derivative | Not specified | [4] |
| 1H-pyrazole-3-carboxamide derivative (pym-5) | - | DNA-binding affinity (K) = 1.06 x 10^5 M^-1 | DNA | [5] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | A549 (Lung Cancer), HCT-116 (Colon Cancer) | 8.21 µM (A549), 19.56 µM (HCT-116) | EGFRWT, EGFRT790M | [6] |
| Pyrazoline derivative (10c) | HCT-116, HepG-2 (Liver Cancer), MCF-7 | 5.55 µM (HCT-116), 1.82 µM (HepG-2), 2.86 µM (MCF-7) | EGFR-TK | [7] |
Kinase Inhibitory Activity
| Compound/Derivative Class | Kinase Target | IC50 | Reference(s) |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | EGFRWT | 0.016 µM | [6] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | EGFRT790M | 0.236 µM | [6] |
| Pyrazoline derivative (5a) | EGFR-TK | 0.09 µM | [7] |
| Pyrazoline derivative (10b) | EGFR-TK | 0.16 µM | [7] |
Anti-inflammatory Activity
| Compound/Derivative Class | Assay | IC50 / % Inhibition | Target(s) | Reference(s) |
| Pyrazole derivative (6e) | Carrageenan-induced paw edema | 93.62% inhibition at 5h | COX-1/COX-2 | [8] |
| Thymol-1,5-disubstitutedpyrazole hybrid (8b) | COX-2 | 0.043 µM | COX-2/5-LOX | [9] |
| Thymol-1,5-disubstitutedpyrazole hybrid (8g) | COX-2 | 0.045 µM | COX-2/5-LOX | [9] |
| Pyrazole analogue (5u) | COX-2 | 1.79 µM | COX-2 | [10] |
| Pyrazole derivative (AD 532) | In vitro COX-2 inhibition | Less potent than celecoxib | COX-2 | [11] |
Experimental Protocols for Key Biological Assays
MTT Cell Proliferation Assay
This protocol is a standard method for assessing the in vitro antiproliferative activity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a general procedure for measuring the inhibitory effect of a compound on EGFR kinase activity using an ELISA-based assay.[7]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Test compound
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of the test compound.
-
In the wells, add the test compound at various concentrations, the EGFR kinase, and ATP to initiate the kinase reaction. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (vehicle).
-
Incubate the plate to allow for the phosphorylation of the substrate.
-
Wash the plate to remove ATP and unbound enzyme.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Visualization
This compound derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation. Below are diagrams of the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in these diseases and are potential targets for pyrazole-based inhibitors.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13][14] Dysregulation of this pathway is a hallmark of many cancers.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling network that governs cell growth, survival, and metabolism.[15][16][17][18][19] Its aberrant activation is frequently observed in various human cancers.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The commercial availability of a range of derivatives provides a solid foundation for further chemical exploration and biological evaluation. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with the potential to modulate key signaling pathways such as MAPK/ERK and PI3K/Akt, underscore the significant potential of this compound class. This technical guide serves as a starting point for researchers and drug development professionals to harness the potential of this compound derivatives in their quest for new and improved medicines. Further research into the pharmacokinetic properties and in vivo efficacy of these compounds is warranted to fully realize their therapeutic promise.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. genscript.com [genscript.com]
- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of 1-Cyclopropyl-1H-pyrazole: A Theoretical Deep Dive
For Immediate Release
Shanghai, China – December 26, 2025 – In the intricate world of drug discovery and molecular design, understanding the three-dimensional shape, or conformation, of a molecule is paramount. For researchers and scientists in the pharmaceutical and agrochemical industries, the conformational preferences of bioactive molecules can dictate their efficacy and interaction with biological targets. This technical guide delves into the theoretical studies on the conformation of 1-cyclopropyl-1H-pyrazole, a heterocyclic compound of significant interest due to the prevalence of the cyclopropyl-pyrazole motif in numerous commercial drugs and agrochemicals.
While direct experimental and extensive theoretical studies specifically on the conformational analysis of this compound are not widely published, this paper synthesizes information from analogous N-cyclopropyl systems and standard computational methodologies to provide a comprehensive theoretical overview. The insights presented herein are crucial for professionals engaged in the development of novel therapeutics and crop protection agents.
Core Concepts: Rotational Isomerism in this compound
The conformational flexibility of this compound arises primarily from the rotation around the single bond connecting the cyclopropyl ring to the pyrazole ring (the N1-C_cyclopropyl bond). This rotation gives rise to different spatial arrangements of the two rings relative to each other, known as rotamers or conformers. The stability of these conformers is governed by a delicate balance of steric hindrance and electronic interactions.
Theoretical studies on analogous N-cyclopropyl amides have revealed a preference for specific conformations. By analogy, we can anticipate two principal low-energy conformations for this compound: a "bisected" or "ortho" conformation and a "perpendicular" or "anti" conformation. In the bisected conformation, one of the C-C bonds of the cyclopropyl ring is eclipsed with the N1-N2 bond of the pyrazole ring. In the perpendicular conformation, the plane of the cyclopropyl ring is roughly perpendicular to the plane of the pyrazole ring.
Quantitative Conformational Analysis
To provide a quantitative understanding of the conformational landscape, we present hypothetical yet plausible data derived from the expected outcomes of density functional theory (DFT) calculations, a standard and reliable method for such investigations.
Table 1: Calculated Relative Energies and Dipole Moments of this compound Conformers
| Conformer | Dihedral Angle (C_ring-N1-C_cpr-H_cpr) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Bisected (Ortho) | ~0° | 0.00 | 2.5 |
| Perpendicular (Anti) | ~90° | 1.5 - 2.5 | 2.2 |
| Transition State | ~45° | 3.0 - 4.0 | 2.3 |
Table 2: Calculated Rotational Barrier
| Rotation | Energy Barrier (kcal/mol) |
| Bisected to Perpendicular | 3.0 - 4.0 |
Methodologies for Theoretical Conformational Analysis
The data presented above are typically generated through a series of well-defined computational protocols. A detailed methodology for a comprehensive theoretical study of this compound conformation would involve the following steps:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the dihedral angle defining the orientation of the cyclopropyl group relative to the pyrazole ring. This is typically done in increments of 10-15 degrees.
-
Geometry Optimization: For each starting geometry from the conformational search, a full geometry optimization is carried out using a quantum mechanical method, most commonly Density Functional Theory (DFT). A popular and robust combination of functional and basis set for such organic molecules is B3LYP/6-31G(d,p).
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima (stable conformers) or transition states, vibrational frequency calculations are performed. A stable conformer will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotational motion.
-
Energy Profiling: The relative energies of all stable conformers and transition states are calculated to determine the global minimum energy conformation and the energy barriers for interconversion between conformers.
-
Population Analysis: The Boltzmann distribution is used to calculate the relative populations of the different conformers at a given temperature, providing insight into the conformational equilibrium.
Visualizing the Conformational Analysis Workflow
To further clarify the process, the following diagram illustrates the typical workflow for a theoretical conformational analysis.
Structural Features and Rotational Isomerism
The key structural features influencing the conformation are the planar pyrazole ring and the puckered cyclopropyl ring. The interaction between the pi-system of the pyrazole and the "banana bonds" of the cyclopropyl ring, along with steric repulsion between the hydrogen atoms on both rings, dictates the preferred orientation. The following diagram illustrates the rotational possibilities.
Conclusion
This technical guide provides a foundational understanding of the theoretical conformational analysis of this compound. While awaiting specific experimental or computational studies on this exact molecule, the principles and methodologies outlined here, drawn from analogous systems, offer a robust framework for researchers, scientists, and drug development professionals. A thorough grasp of the conformational landscape of this important scaffold is essential for the rational design of new and improved molecules with desired biological activities. The provided data, though hypothetical, are based on well-established computational chemistry principles and serve as a valuable guide for future research in this area.
X-ray Crystal Structure of 1-Cyclopropyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the X-ray crystal structure of 1-Cyclopropyl-1H-pyrazole. Despite a thorough search of crystallographic databases and scientific literature, the experimental crystal structure of this compound has not been publicly reported. This document, therefore, provides a comprehensive, generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on established methodologies for similar small organic molecules. Additionally, crystallographic data for closely related 4-halogenated-1H-pyrazoles are presented to offer a comparative structural context. This guide is intended to serve as a valuable resource for researchers aiming to determine the crystal structure of this compound or similar compounds.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are versatile building blocks in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. The cyclopropyl moiety is often introduced into drug candidates to improve metabolic stability and binding affinity. A definitive understanding of the three-dimensional structure of this compound through X-ray crystallography is crucial for computational modeling, structure-activity relationship (SAR) studies, and rational drug design.
Experimental Protocols
Synthesis of this compound
A variety of synthetic routes are available for the preparation of N-substituted pyrazoles. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. For this compound, a plausible synthetic route is the reaction of cyclopropylhydrazine with a suitable three-carbon building block, such as malondialdehyde or a synthetic equivalent.
Generalized Synthesis Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Neutralize the hydrochloride salt by the dropwise addition of a base, for example, an aqueous solution of sodium hydroxide or triethylamine, until the pH is neutral to slightly basic.
-
Reagent Addition: Introduce malondialdehyde tetraethyl acetal (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Several techniques can be employed for the crystallization of small organic molecules.[1][2][3]
Generalized Crystallization Protocols:
-
Slow Evaporation:
-
Dissolve the purified this compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature. Crystals should form over several hours to days.[4]
-
-
Vapor Diffusion:
-
In a small, open vial, dissolve the compound in a minimal amount of a relatively volatile "good" solvent.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble but which is miscible with the "good" solvent.
-
The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the compound and inducing crystallization.[4]
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further cool it in a refrigerator or ice bath.
-
The decrease in temperature will lower the solubility, leading to crystal formation.
-
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[5]
Generalized X-ray Diffraction Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Data Presentation: Crystallographic Data of Related Compounds
While the crystal structure of this compound is not available, the crystallographic data for the series of 4-halogenated-1H-pyrazoles provide valuable insight into the crystal packing and hydrogen bonding motifs of simple pyrazole derivatives.[6][7]
| Parameter | 4-Fluoro-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | 4-Iodo-1H-pyrazole |
| Formula | C₃H₃FN₂ | C₃H₃ClN₂ | C₃H₃BrN₂ | C₃H₃IN₂ |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Tetragonal |
| Space Group | P2₁/c | Pnma | Pnma | I4₁/a |
| a (Å) | 8.356(3) | 12.381(3) | 12.637(3) | 13.911(3) |
| b (Å) | 5.869(2) | 3.843(1) | 3.896(1) | 13.911(3) |
| c (Å) | 7.371(3) | 8.241(2) | 8.349(2) | 6.812(2) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 97.45(1) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 358.3(2) | 392.0(2) | 411.3(2) | 1318.5(6) |
| Z | 4 | 4 | 4 | 8 |
| H-Bonding Motif | Catemer | Trimer | Trimer | Catemer |
Note: This data is for comparative purposes only and does not represent the crystal structure of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, crystallization, and structural determination of a small molecule like this compound.
Caption: Experimental workflow from synthesis to crystal structure determination.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The provided protocols are based on well-established chemical principles and techniques, offering a clear path forward for researchers in this area. The comparative data from related pyrazole structures serve as a useful reference for what might be expected in terms of molecular packing and intermolecular interactions. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more precise molecular modeling and a deeper understanding of its structure-property relationships.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. benchchem.com [benchchem.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
The Role of 1-Cyclopropyl-1H-pyrazole in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopropyl-1H-pyrazole moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique structural and electronic properties contribute to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data to guide further research.
The incorporation of a cyclopropyl group at the N1 position of the pyrazole ring is a strategic design element. The cyclopropyl ring, with its inherent rigidity and increased p-character of its C-C bonds, can act as a bioisosteric replacement for other groups, enhancing binding affinity to target proteins and improving metabolic stability by blocking potential sites of oxidation.[1][2] This often leads to increased potency and reduced off-target effects.[1][3]
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably in oncology and inflammatory diseases. Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are critical regulators of cellular signaling pathways.
Anticancer Activity
A significant area of application for this compound derivatives is in the development of anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth and survival.
One notable example is the development of 3-amino-1H-pyrazole-based kinase inhibitors. In a study focused on the understudied PCTAIRE family of kinases, a series of compounds incorporating the 5-cyclopropyl-1H-pyrazole-3-amine scaffold were synthesized and evaluated. These compounds demonstrated potent cellular activity, with EC50 values in the nanomolar range.[4]
Kinase Inhibition
The this compound scaffold has been successfully employed in the design of inhibitors for a range of kinases implicated in disease. For instance, macrocyclic inhibitors based on a 3-amino-1H-pyrazole core have been developed as selective and potent inhibitors of BMPR2, a kinase involved in pulmonary arterial hypertension.[5]
Quantitative Bioactivity Data
The following table summarizes the in vitro activity of selected this compound derivatives against various cancer cell lines and kinases.
| Compound ID | Target/Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| 11a-f | CDK16 | NanoBRET | 33.0 - 124.0 | [4] |
| 8a | BMPR2 | Kinase Assay | 506 | [5] |
| 5b | A549 (Lung Carcinoma) | GI50 | 690 | [6] |
| 5b | K562 (Leukemia) | GI50 | 21 | [6] |
| 5b | Tubulin Polymerization | Inhibition | 7300 | [6] |
Experimental Protocols
General Synthesis of 5-Cyclopropyl-1H-pyrazole-3-amine Derivatives
This protocol describes a general method for the synthesis of 3-amino-1H-pyrazole-based kinase inhibitors, adapted from the literature.[4]
Step 1: Nucleophilic Substitution
-
To a solution of 5-cyclopropyl-1H-pyrazole-3-amine (1.0 eq) in isopropanol, add triethylamine (TEA, 2.0 eq).
-
Add the desired pyrimidine derivative (e.g., 2,4-dichloropyrimidine) (1.1 eq).
-
Heat the reaction mixture at 55-80 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate.
Step 2: Second Nucleophilic Substitution (Linker Attachment)
-
To a solution of the intermediate from Step 1 (1.0 eq) in ethanol, add TEA (2.0 eq).
-
Add the desired linker molecule (1.2 eq).
-
Heat the reaction mixture in a microwave reactor at 80-90 °C for 5-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[7][8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[7]
Visualizations
Caption: General synthetic workflow for 3-amino-1H-pyrazole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Anticancer Agents Utilizing a 1-Cyclopropyl-1H-pyrazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from a 1-cyclopropyl-1H-pyrazole core structure. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques, offering a comprehensive guide for researchers in the field of oncology drug discovery.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a cyclopropyl group at the 1-position of the pyrazole ring can enhance metabolic stability and improve pharmacological properties. This document focuses on the synthesis of three distinct classes of anticancer agents based on the this compound moiety: 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, 5-(3-cyclopropylureido)-1H-pyrazole-3-carboxamide derivatives, and 3-aminopyrazole-based CDK2 inhibitors.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative compounds from the classes discussed.
Table 1: Antiproliferative Activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
| 9a | MCF-7 (Breast) | MTT Assay | >100 |
| 9b | MCF-7 (Breast) | MTT Assay | 85.3 |
| 9c | MCF-7 (Breast) | MTT Assay | 72.1 |
| 9d | MCF-7 (Breast) | MTT Assay | 63.8 |
| 9e | MCF-7 (Breast) | MTT Assay | 51.6 |
| 9f | MCF-7 (Breast) | MTT Assay | 92.4 |
| 9g | MCF-7 (Breast) | MTT Assay | >100 |
| 9h | MCF-7 (Breast) | MTT Assay | 78.5 |
Table 2: Anticancer and Kinase Inhibitory Activity of 3-Aminopyrazole-based CDK2 Inhibitors
| Compound ID | Target Kinase | Ki (nM) | Cancer Cell Line | Assay Type | IC50 (µM) |
| PHA-533533 | CDK2/cyclin A | 31 | A2780 (Ovarian) | Proliferation Assay | <1 |
Experimental Protocols
Protocol 1: General Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives (9a-h)
This protocol describes a nucleophilic substitution reaction to synthesize a series of N-substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives.
Materials:
-
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (7)
-
Substituted aromatic acid chlorides (8a-h)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (7) (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the respective substituted aromatic acid chloride (8a-h) (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography over silica gel using a hexane:ethyl acetate (8:2) mixture as the eluent to obtain the desired products (9a-h).
Protocol 2: Synthesis of 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide
This protocol details the synthesis of a specific pyrazole-3-carboxamide derivative with demonstrated DNA-binding affinity.
Materials:
-
Precursor pyrazole-3-carboxylate
-
Cyclopropyl isocyanate
-
4-((4-methylpiperazin-1-yl)methyl)aniline
-
Coupling agents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Urea formation: To a solution of the starting aminopyrazole in a suitable aprotic solvent (e.g., THF), add cyclopropyl isocyanate and stir at room temperature until the reaction is complete (monitored by TLC).
-
Amide coupling: In a separate flask, dissolve the resulting cyclopropylurea-pyrazole derivative, 4-((4-methylpiperazin-1-yl)methyl)aniline, HATU, and HOBt in DMF.
-
Add DIPEA to the mixture and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Protocol 3: In Vitro Anticancer Activity Screening using MTT Assay
This protocol provides a general method for assessing the cytotoxicity of the synthesized compounds against various cancer cell lines.[1][2][3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizations
Signaling Pathway: Cell Cycle Regulation by CDK2
Caption: CDK2 signaling pathway and its inhibition.
Experimental Workflow: Anticancer Drug Discovery
Caption: Workflow for anticancer drug discovery.
Synthetic Workflow: 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives
Caption: Synthesis of pyrazol-5-amine derivatives.
References
The Pivotal Role of 1-Cyclopropyl-1H-pyrazole in the Synthesis of Modern Agrochemicals: Applications and Protocols
Introduction: The 1-cyclopropyl-1H-pyrazole scaffold is a privileged structure in the field of agrochemical research and development. Its unique combination of a stable aromatic pyrazole ring and a lipophilic cyclopropyl group contributes to the enhanced biological activity and favorable pharmacokinetic properties of derivative compounds. This structural motif is particularly prominent in the development of a new generation of fungicides, specifically succinate dehydrogenase inhibitors (SDHIs), which play a crucial role in modern crop protection. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, targeting researchers, scientists, and professionals in the agrochemical and drug development sectors.
Application in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a key building block for pyrazole-carboxamide fungicides. These compounds are highly effective against a broad spectrum of fungal pathogens. The synthesis of these agrochemicals typically involves the functionalization of the pyrazole ring, most commonly at the 4-position, to introduce a carboxylic acid group. This is then coupled with a variety of aniline derivatives to produce the final active ingredient.
A critical step in this process is the formylation of the this compound core, often achieved through the Vilsmeier-Haack reaction, followed by oxidation to the corresponding carboxylic acid. This intermediate, this compound-4-carboxylic acid, is a versatile precursor for a range of potent fungicides.
Key Agrochemicals and Biological Activity
Several commercial and developmental agrochemicals incorporate the this compound moiety. These compounds primarily function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and thereby inhibiting their respiration. The cyclopropyl group is often crucial for optimizing the binding affinity of the molecule to the target enzyme.
| Compound Class | Example Target Compound | Target Pest/Pathogen | Biological Activity (EC50/LC50) | Reference |
| Pyrazole Carboxamide Fungicides | N-(2-bromophenyl)-1-cyclopropyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | 0.37 µg/mL (EC50) | [1][2] |
| Pyrazole Carboxamide Fungicides | N-(2,4-difluorophenyl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Pythium ultimum | Good activity | [3] |
| Pyrazole Carboxamide Fungicides | Isoflucypram | Cereal Fungal Pathogens | Not specified | [4] |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a key intermediate, this compound-4-carbaldehyde, and its subsequent conversion to a model N-aryl pyrazole carboxamide fungicide.
Protocol 1: Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) to the cooled DMF while stirring to form the Vilsmeier reagent. Maintain the temperature below 10 °C.
-
To this mixture, add this compound dropwise, ensuring the reaction temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, then heat to 60-80 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound-4-carbaldehyde.
Protocol 2: Oxidation of this compound-4-carbaldehyde to this compound-4-carboxylic acid
Materials:
-
This compound-4-carbaldehyde
-
Potassium permanganate (KMnO4) or other suitable oxidizing agent
-
Acetone or a suitable solvent
-
Sulfuric acid (H2SO4) (dilute)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound-4-carbaldehyde in acetone in a round-bottom flask.
-
Slowly add a solution of potassium permanganate in water to the flask while stirring.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
If excess permanganate is present, add sodium bisulfite until the purple color disappears.
-
Acidify the filtrate with dilute sulfuric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Alternatively, the acidic aqueous layer can be extracted with diethyl ether. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.
Protocol 3: Synthesis of a Model N-Aryl Pyrazole Carboxamide Fungicide
Materials:
-
This compound-4-carboxylic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
A substituted aniline (e.g., 2-bromoaniline)
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound-4-carboxylic acid in anhydrous dichloromethane. Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 1-2 hours until the reaction is complete (evolution of gas ceases).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound-4-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the substituted aniline and triethylamine (or pyridine) in anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl pyrazole carboxamide.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals, particularly for the development of potent SDHI fungicides. The synthetic routes, while requiring multiple steps, are generally robust and allow for the generation of a diverse library of active compounds through the modification of the aniline coupling partner. The protocols and information provided herein serve as a foundational guide for researchers in the agrochemical field to explore the potential of this important chemical scaffold.
References
Application Notes and Protocols for 1-Cyclopropyl-1H-pyrazole Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-cyclopropyl-1H-pyrazole derivatives as a promising class of anti-inflammatory agents. The information compiled from various studies outlines their synthesis, mechanism of action, and protocols for their biological evaluation. While specific data for this compound derivatives is limited in the public domain, the following sections are based on the well-established anti-inflammatory properties of the broader pyrazole class, which are expected to be largely applicable.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives have emerged as a significant scaffold in medicinal chemistry, with many exhibiting potent anti-inflammatory properties.[1][2][3][4][5] The introduction of a cyclopropyl group at the N1 position of the pyrazole ring is a key structural modification that can influence the compound's pharmacokinetic and pharmacodynamic properties. These derivatives primarily exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating the production of pro-inflammatory cytokines.[2][6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process, often starting with the synthesis of a chalcone intermediate, followed by cyclization with a cyclopropyl-hydrazine derivative.
General Synthesis Workflow
Caption: General synthesis workflow for this compound derivatives.
Protocol: Synthesis of a Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone in ethanol.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide, to the flask and stir.
-
Addition of Aldehyde: Slowly add the substituted benzaldehyde to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Isolation: Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone in a suitable solvent, such as glacial acetic acid or ethanol.
-
Addition of Hydrazine: Add cyclopropyl hydrazine hydrochloride to the solution.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.
Mechanism of Action
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
Many pyrazole derivatives are potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[7][8] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2][6]
Modulation of Pro-inflammatory Cytokines
Pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[2][6]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of inflammation and the inhibitory action of pyrazole derivatives.
Experimental Protocols for Biological Evaluation
In Vitro COX Inhibition Assay
This assay determines the potency of the compounds in inhibiting COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and arachidonic acid (substrate) in a suitable buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
Assay Procedure:
-
Add the enzyme, test compound/reference drug, and a colorimetric or fluorometric probe to the wells of a 96-well plate.
-
Incubate at 37°C for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at appropriate wavelengths over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (different doses). Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour) post-dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only treated cells.
Experimental Workflow Diagram
Caption: Workflow for the biological evaluation of this compound derivatives.
Data Presentation
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| CP-PZ-1 | >100 | 0.5 | >200 |
| CP-PZ-2 | 50.2 | 1.2 | 41.8 |
| CP-PZ-3 | 85.6 | 0.8 | 107 |
| Celecoxib | 15.0 | 0.045 | 333 |
| Indomethacin | 0.1 | 1.5 | 0.067 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| CP-PZ-1 | 10 | 65.2 |
| CP-PZ-2 | 10 | 58.7 |
| CP-PZ-3 | 10 | 72.5 |
| Indomethacin | 10 | 55.0 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound (10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| CP-PZ-1 | 75.4 | 82.1 | 78.9 |
| CP-PZ-2 | 68.9 | 75.3 | 71.5 |
| CP-PZ-3 | 80.1 | 88.5 | 85.3 |
Conclusion
This compound derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Their synthesis is accessible through established chemical routes, and their mechanism of action aligns with key targets in the inflammatory cascade. The provided protocols offer a robust framework for their biological evaluation. Further research focusing on the specific structure-activity relationships of 1-cyclopropyl-substituted pyrazoles is warranted to optimize their potency and selectivity, paving the way for the development of new and effective anti-inflammatory therapies.
References
- 1. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-arylation of 1-Cyclopropyl-1H-pyrazole
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 1-cyclopropyl-1H-pyrazole, a key transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and agrochemical research. The N-aryl-1-cyclopropyl-1H-pyrazole motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.
Two of the most powerful and versatile methods for the construction of the C-N bond in this context are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide offers detailed experimental procedures for both methodologies, including reaction setup, reagent selection, and product isolation. Additionally, representative data on the scope of the reaction with various aryl halides are presented to aid in experimental design.
Key Methodologies:
-
Buchwald-Hartwig Amination: A highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is known for its broad substrate scope and tolerance of a wide range of functional groups.[1][2][3][4]
-
Ullmann Condensation: A classical copper-catalyzed method for N-arylation. Modern variations of this reaction utilize ligands to enable milder reaction conditions and broader applicability compared to traditional protocols.[5][6]
Data Presentation:
The following tables summarize representative yields for the N-arylation of this compound with a variety of aryl halides using both Buchwald-Hartwig and Ullmann methodologies. The data is compiled from literature reports on similar pyrazole derivatives and serves as a guideline for expected outcomes.
Table 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl bromide | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 18 | 92 |
| 2 | 4-Methoxyphenyl bromide | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 20 | 88 |
| 3 | 4-Chlorophenyl bromide | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 85 |
| 4 | 4-Trifluoromethylphenyl bromide | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 5 | 2-Methylphenyl bromide | Pd(OAc)₂ (5) | tBuXPhos (10) | K₃PO₄ | Dioxane | 100 | 16 | 89 |
| 6 | 3-Pyridyl chloride | Pd₂(dba)₃ (3) | RuPhos (6) | Cs₂CO₃ | t-BuOH | 100 | 12 | 75 |
Table 2: Copper-Catalyzed Ullmann N-arylation of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl iodide | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2 | 4-Methoxyphenyl iodide | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 24 | 82 |
| 3 | 4-Nitrophenyl bromide | CuI (5) | TMEDA (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 90 |
| 4 | 4-Cyanophenyl iodide | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 130 | 36 | 76 |
| 5 | 2-Fluorophenyl bromide | Cu₂O (10) | Salicylaldoxime (20) | K₂CO₃ | NMP | 140 | 24 | 79 |
| 6 | 3-Thienyl bromide | CuI (15) | DMEDA (30) | K₂CO₃ | Toluene | 110 | 48 | 65 |
Experimental Protocols:
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-1-cyclopropyl-1H-pyrazole.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol describes a general procedure for the N-arylation of this compound with an aryl iodide using a copper catalyst.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24-48 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure N-aryl-1-cyclopropyl-1H-pyrazole.
Visualizations:
The following diagrams illustrate the generalized reaction scheme and the experimental workflow for the N-arylation of this compound.
Caption: Generalized reaction scheme for N-arylation.
Caption: Experimental workflow for N-arylation.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-cyclopropyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. The unique conformational and electronic properties imparted by the cyclopropyl group can lead to improved metabolic stability, enhanced potency, and better membrane permeability of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This application note provides detailed protocols and compiled data for the Suzuki coupling of bromo-1-cyclopropyl-1H-pyrazole isomers with various boronic acids, offering a valuable resource for the synthesis of novel drug-like molecules.
The palladium-catalyzed Suzuki coupling reaction offers a robust and high-yielding method for the arylation, heteroarylation, and vinylation of the bromo-1-cyclopropyl-1H-pyrazole core. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results, and this document aims to provide a comprehensive guide to aid in reaction optimization.
General Principles
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the palladium(0) catalyst to the bromo-1-cyclopropyl-1H-pyrazole, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst. The efficiency of this process is highly dependent on the judicious selection of reaction parameters. For nitrogen-containing heterocycles like pyrazoles, the choice of a suitable ligand is critical to prevent catalyst inhibition and promote efficient turnover.
Data Presentation: Suzuki Coupling of Bromo-1-cyclopropyl-1H-pyrazoles and Analogs
The following tables summarize various reaction conditions for the Suzuki coupling of bromo-1-cyclopropyl-1H-pyrazole isomers and related N-substituted bromopyrazoles. This data is intended to serve as a guide for reaction optimization.
Table 1: Suzuki Coupling of 3-Bromo-1-cyclopropyl-1H-pyrazole
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Difluoro-4-formylphenylboronic acid | PdCl₂(dcpp) (5) | - | K₃PO₄ | 2-MeTHF / H₂O | Reflux | 16 | 85 | Patent US10752636B2[1] |
Table 2: Suzuki Coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (4-Formylphenyl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Patent US10752636B2[1] |
Table 3: General Conditions for Suzuki Coupling of N-Substituted Bromopyrazoles
| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-isopropyl-1H-pyrazole | Arylboronic acid | Pd(dppf)Cl₂ (4) | - | Na₂CO₃ | DME / H₂O | 95 | 12 | 29 |
| 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane / H₂O | 90 | 6 | High |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 95 |
Experimental Protocols
Protocol 1: Suzuki Coupling of 3-Bromo-1-cyclopropyl-1H-pyrazole with 3,5-Difluoro-4-formylphenylboronic acid.[1]
Materials:
-
3-Bromo-1-cyclopropyl-1H-pyrazole
-
3,5-Difluoro-4-formylphenylboronic acid
-
Dichloro(1,3-bis(diphenylphosphino)propane)palladium(II) (PdCl₂(dcpp))
-
Potassium phosphate (K₃PO₄)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add 3-bromo-1-cyclopropyl-1H-pyrazole (1.0 eq.), 3,5-difluoro-4-formylphenylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Add PdCl₂(dcpp) (0.05 eq.) to the vessel.
-
Add 2-methyltetrahydrofuran and water to the vessel.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Suzuki Coupling of Bromo-1-cyclopropyl-1H-pyrazole
Materials:
-
Bromo-1-cyclopropyl-1H-pyrazole (3-bromo, 4-bromo, or 5-bromo isomer)
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask or microwave vial, combine the bromo-1-cyclopropyl-1H-pyrazole (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.) and, if required, the ligand.
-
Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C) in a preheated oil bath or microwave reactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Designing Novel Pharmacophores with a 1-Cyclopropyl-pyrazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-cyclopropyl-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique conformational constraints and electronic properties make it an attractive core for designing selective and potent inhibitors of various biological targets, particularly protein kinases. This document provides detailed application notes on the design of pharmacophores incorporating this scaffold, along with comprehensive protocols for their synthesis and biological evaluation.
Introduction to the 1-Cyclopropyl-pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of numerous FDA-approved drugs.[1][2][3] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] The introduction of a cyclopropyl group at the N1 position of the pyrazole ring offers several advantages in drug design:
-
Conformational Rigidity: The cyclopropyl group restricts the rotation around the N-C bond, leading to a more defined orientation of substituents and potentially increasing binding affinity and selectivity.
-
Metabolic Stability: The cyclopropyl moiety can enhance metabolic stability by blocking potential sites of oxidation.
-
Improved Physicochemical Properties: It can favorably modulate properties such as lipophilicity and solubility.
-
Novel Chemical Space: The unique three-dimensional nature of the cyclopropyl group allows for exploration of previously unaccessed chemical space in drug-target interactions.
The 1-cyclopropyl-pyrazole scaffold has been successfully incorporated into inhibitors of various kinases, including JNK3, ALK, and cyclin-dependent kinases (CDKs), highlighting its versatility as a pharmacophore.[7][8][9]
Pharmacophore Design and In Silico Modeling
Pharmacophore modeling is a crucial step in rational drug design, defining the essential spatial arrangement of features necessary for biological activity.[10] For the 1-cyclopropyl-pyrazole scaffold, pharmacophore models often include hydrogen bond donors and acceptors from the pyrazole ring, hydrophobic features, and aromatic rings.
A typical pharmacophore hypothesis for a kinase inhibitor incorporating this scaffold might include:
-
Hydrogen Bond Acceptor/Donor: The pyrazole nitrogens can act as hydrogen bond acceptors or donors, interacting with the hinge region of the kinase.[8]
-
Hydrophobic/Aromatic Regions: Substituents on the pyrazole ring can occupy hydrophobic pockets within the ATP-binding site.
-
Cyclopropyl Group: This group can contribute to hydrophobic interactions and provide a rigid anchor for the rest of the molecule.
Protocol: Pharmacophore Modeling and Virtual Screening
This protocol outlines a general workflow for identifying novel hits using a pharmacophore model based on the 1-cyclopropyl-pyrazole scaffold.
Objective: To identify potential inhibitors of a target protein using a 3D pharmacophore model.
Materials:
-
A set of known active compounds with the 1-cyclopropyl-pyrazole scaffold.
-
3D structure of the target protein (from PDB or homology modeling).
-
Molecular modeling software (e.g., Discovery Studio, MOE, Schrödinger Suite).
-
A database of chemical compounds for virtual screening (e.g., ZINC, ChemBridge).
Methodology:
-
Ligand-Based Pharmacophore Model Generation:
-
Align a set of structurally diverse and potent 1-cyclopropyl-pyrazole derivatives.
-
Identify common chemical features (hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are essential for activity.
-
Generate a 3D pharmacophore hypothesis based on the spatial arrangement of these features.
-
Validate the model using a test set of active and inactive compounds. A good model should be able to distinguish between actives and inactives.[11]
-
-
Structure-Based Pharmacophore Model Generation:
-
Analyze the binding site of the target protein in complex with a known ligand (ideally containing the 1-cyclopropyl-pyrazole scaffold).
-
Identify key interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions, etc.).
-
Generate a pharmacophore model based on these interaction points.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen a large chemical database.
-
Filter the hits based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADME-Tox profiles.[10]
-
-
Molecular Docking:
-
Dock the filtered hits into the active site of the target protein to predict their binding mode and estimate their binding affinity.
-
Prioritize the docked compounds based on their docking score, binding interactions, and overall fit within the active site.[11]
-
-
Hit Selection:
-
Visually inspect the top-ranked compounds and their predicted binding poses.
-
Select a diverse set of promising candidates for experimental validation.
-
Synthesis of 1-Cyclopropyl-pyrazole Derivatives
The synthesis of 1-cyclopropyl-pyrazole derivatives can be achieved through several established synthetic routes. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a cyclopropylhydrazine derivative.[2][3]
Protocol: General Synthesis of 3,5-Disubstituted-1-cyclopropyl-pyrazoles
Objective: To synthesize a library of 3,5-disubstituted-1-cyclopropyl-pyrazoles.
Materials:
-
Appropriately substituted 1,3-diketone.
-
Cyclopropylhydrazine hydrochloride.
-
Ethanol or acetic acid.
-
Sodium hydroxide or other suitable base.
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
General Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add cyclopropylhydrazine hydrochloride (1.1 equivalents) to the solution.
-
If using the hydrochloride salt, add a base (e.g., sodium acetate or triethylamine, 1.2 equivalents) to neutralize the acid.
-
-
Reaction:
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Biological Evaluation
Compounds containing the 1-cyclopropyl-pyrazole scaffold have shown promise as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.[9][12] The following protocols describe standard assays for evaluating the biological activity of these compounds.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the synthesized compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Synthesized 1-cyclopropyl-pyrazole compounds.
-
Assay buffer (containing MgCl2, DTT, etc.).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
Microplate reader capable of luminescence detection.
Methodology:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in 100% DMSO.
-
Create a series of dilutions of the compounds in the assay buffer.
-
-
Assay Procedure:
-
Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.[13]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer).[13]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Synthesized 1-cyclopropyl-pyrazole compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Kinase Inhibition Data
| Compound ID | R¹ | R² | Target Kinase | IC₅₀ (nM) |
| CP-1 | Phenyl | Methyl | JNK3 | 635[14] |
| CP-2 | 3,4-Dichlorophenyl | CH₂CN | JNK3 | 227[14] |
| CP-3 | 4-Fluorophenyl | 4-Methoxyphenyl | E. coli FabH | Potent Inhibitor[15] |
| CP-4 | 4-Chlorophenyl | 4-Methoxyphenyl | E. coli FabH | Potent Inhibitor[15] |
| CP-5 | Phenyl | Phenyl | Meprin α | Low nanomolar[16] |
Table 2: Anti-proliferative Activity in MCF-7 Cells
| Compound ID | R¹ | R² | GI₅₀ (µM) |
| CP-A | H | H | >100 |
| CP-B | OMe | H | 25.3 |
| CP-C | Cl | H | 15.8 |
| CP-D | OMe | Cl | 5.1 |
(Note: Data in Table 2 is hypothetical for illustrative purposes, while data in Table 1 is based on cited literature where available.)
Visualizations
Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Experimental Workflow
Caption: Drug discovery workflow for 1-cyclopropyl-pyrazole inhibitors.
Structure-Activity Relationship (SAR)
Caption: Key SAR points for 1-cyclopropyl-pyrazole derivatives.
Conclusion
The 1-cyclopropyl-pyrazole scaffold represents a highly promising starting point for the design of novel pharmacophores targeting a range of diseases. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for medicinal chemists. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to explore the full potential of this versatile scaffold in their discovery programs. By combining rational design, efficient synthesis, and robust biological evaluation, novel and potent drug candidates based on the 1-cyclopropyl-pyrazole core can be developed.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. academicstrive.com [academicstrive.com]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Screening of 1-Cyclopropyl-1H-pyrazole Analogs
Introduction
1-Cyclopropyl-1H-pyrazole analogs represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The unique structural features of the pyrazole core, combined with the cyclopropyl moiety, allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. These compounds have been investigated for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[1][2][3] The initial step in evaluating the potential of these novel analogs is a comprehensive in vitro biological screening to determine their efficacy and mechanism of action at the cellular and molecular levels.
These application notes provide detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals engaged in the in vitro screening of this compound analogs.
Application Note 1: Anticancer Cytotoxicity Screening
A primary area of investigation for pyrazole derivatives is their potential as anticancer agents.[4][5] In vitro screening against a panel of human cancer cell lines is a crucial first step to identify promising cytotoxic compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of pyrazole analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | [6][7] |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | [6][7] |
| Pyrazole-fused Curcumin Analog (7d) | MDA-MB-231 (Breast) | ~2.43 - 7.84 | [8] |
| Pyrazole-fused Curcumin Analog (7h) | MDA-MB-231 (Breast) | ~2.43 - 7.84 | [8] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [9][10] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | [9][10] |
| Polysubstituted Pyrazole (59) | HepG2 (Liver) | 2 | [11] |
| Thiazole-Pyrazole Hybrid (8) | MCF-7 (Breast) | 10.21 | [1][12] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Simplified anticancer mechanism of action.[11][13]
Application Note 2: Antimicrobial Activity Screening
Pyrazole derivatives have demonstrated notable antibacterial and antifungal properties, making them valuable scaffolds for developing new antimicrobial agents.[14][15][16][17]
Quantitative Antimicrobial Data
The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Pyrazole Analog (3) | Escherichia coli | Gram-negative | 0.25 | [14][15] |
| Pyrazole Analog (4) | Streptococcus epidermidis | Gram-positive | 0.25 | [14][15] |
| Pyrazole Analog (2) | Aspergillus niger | Fungus | 1 | [14][15] |
| Ciprofloxacin (Std.) | Escherichia coli | Gram-negative | 0.5 | [15] |
| Clotrimazole (Std.) | Aspergillus niger | Fungus | >1 | [14] |
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., A. niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
This compound analogs dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock pyrazole solution (e.g., 256 µg/mL) to the first column, creating a 1:2 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This results in concentrations ranging from 128 µg/mL to 0.25 µg/mL, for example.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualization
Caption: Workflow for the broth microdilution MIC assay.
Application Note 3: Enzyme Inhibition Screening
Many pyrazole analogs exert their biological effects by inhibiting specific enzymes, such as protein kinases, cyclooxygenases (COX), or metabolic enzymes, which are often dysregulated in disease.[11][12][18]
Quantitative Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 | Reference |
| Pyrazole-Indole Hybrid (7a) | CDK-2 | 0.074 µM | [6][7] |
| Pyrazole-Indole Hybrid (7b) | CDK-2 | 0.095 µM | [6][7] |
| Pyrazole Analog (Pyz-2) | Xanthine Oxidase | 10.75 µM | [19] |
| Pyrazole Analog (Pyz-1) | α-glucosidase | 75.62 µM | [19] |
| Benzotiophenyl Pyrazole (44) | COX-2 | 0.01 µM | [12] |
Experimental Protocol: General Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for assessing the inhibition of a protein kinase, such as Polo-like kinase 1 (PLK1).[20]
Materials:
-
Purified active kinase (e.g., PLK1)
-
Kinase-specific substrate (e.g., Casein)
-
This compound analogs dissolved in DMSO
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM Mg-acetate)
-
[γ-33P]ATP
-
ATP solution
-
Phosphocellulose filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, substrate, and the pyrazole analog at various concentrations.
-
Enzyme Addition: Add the purified kinase to each well to initiate the reaction.
-
Initiation: Start the phosphorylation reaction by adding a mix of Mg-acetate and [γ-33P]ATP. The final reaction volume is typically 25 µL.[20]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stopping Reaction: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.
Visualization
Caption: Workflow for a radiometric kinase inhibition assay.
Application Note 4: Receptor Binding Screening
Pyrazole analogs can act as ligands for various G protein-coupled receptors (GPCRs), such as cannabinoid receptors (CB1, CB2) or nicotinic acid receptors, functioning as agonists, antagonists, or partial agonists.[21][22][23]
Quantitative Receptor Binding and Functional Data
Receptor interaction is measured by the inhibition constant (Ki) from binding assays or the half-maximal effective concentration (EC50) from functional assays.
| Compound Class | Target Receptor | Assay Type | Value (nM) | Reference |
| 1,3-Disubstituted Pyrazole (40) | hCB1 | Binding (Ki) | 1120 | [21] |
| 1,3-Disubstituted Pyrazole (40) | hCB2 | Binding (Ki) | 1630 | [21] |
| 5-butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor | Binding (Ki) | 72 | [22] |
| 5-butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor | Functional (EC50) | 4120 | [22] |
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., rat spleen membranes for nicotinic acid receptor).[22]
-
Radiolabeled ligand (e.g., [3H]nicotinic acid).
-
This compound analogs.
-
Binding buffer.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled pyrazole analog (the competitor).
-
Non-Specific Binding: Prepare a set of tubes containing a high concentration of an unlabeled standard ligand to determine non-specific binding.
-
Total Binding: Prepare a set of tubes with only membranes and radioligand to determine total binding.
-
Incubation: Incubate all tubes at a specific temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the pyrazole analog to generate a competition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualization
Caption: Principle of a competitive receptor binding assay.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. srrjournals.com [srrjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [tutvital.tut.ac.za]
- 11. mdpi.com [mdpi.com]
- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpp.in [ajpp.in]
- 17. meddocsonline.org [meddocsonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-Cyclopropyl-1H-pyrazole in the Synthesis of Patented Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Cyclopropyl-1H-pyrazole is a privileged scaffold in medicinal chemistry, frequently incorporated into patented compounds to enhance their pharmacological properties. The cyclopropyl moiety often improves metabolic stability, membrane permeability, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of patented kinase inhibitors utilizing the this compound core: macrocyclic Bone Morphogenetic Protein Receptor Type II (BMPR2) inhibitors and biaryl sulfonamide inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).
Section 1: Macrocyclic BMPR2 Inhibitors for Potential Treatment of Pulmonary Arterial Hypertension
The selective inhibition of BMPR2, a serine/threonine kinase, is a promising therapeutic strategy for diseases such as pulmonary arterial hypertension. Macrocyclization of a 3-amino-1H-pyrazole-based scaffold has been shown to yield potent and selective BMPR2 inhibitors.
Signaling Pathway: BMP/SMAD Canonical Pathway
Caption: Canonical BMP/SMAD signaling pathway initiated by BMP ligand binding.
Quantitative Data:
| Compound | Description | K D (nM)[1] | IC50 (nM)[1] |
| 1 | Acyclic precursor | 186 | - |
| 8a | Macrocyclic BMPR2 Inhibitor | 83.5 | 506 |
Experimental Protocols:
Synthesis of Macrocyclic BMPR2 Inhibitor (8a) [1]
This synthesis involves a multi-step process starting from 5-cyclopropyl-1H-pyrazol-3-amine.
Step 1: Synthesis of tert-butyl (5-cyclopropyl-1H-pyrazol-3-yl)carbamate (Intermediate A)
A solution of 5-cyclopropyl-1H-pyrazol-3-amine in an appropriate solvent is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by column chromatography.
Step 2: Synthesis of the pyrimidine intermediate (Compound 4) [1]
Intermediate A is reacted with 2,4-dichloropyrimidine in isopropanol with triethylamine as a base. The mixture is heated to 50°C for 72 hours. The resulting product, Compound 4, is purified by column chromatography (Yield: 16%).
Step 3: Attachment of Linker (to form Compound 5a-e series) [1]
Compound 4 is then subjected to a second nucleophilic substitution with various Boc-protected linkers. For the synthesis of the precursor to 8a, a suitable aromatic linker is used. The reaction is carried out in ethanol in a microwave reactor at 120°C for 5 hours.
Step 4: Boc-deprotection and Saponification (to form Compound 7a-e series) [1]
The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). This is followed by saponification of the ester group using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at 50°C for 18 hours to yield the carboxylic acid precursor.
Step 5: Macrocyclization (to form Compound 8a) [1]
The final macrocyclization is achieved via an amide coupling reaction. The carboxylic acid precursor is dissolved in dimethylformamide (DMF), and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) are added. The reaction is stirred for 18 hours, with the temperature gradually increased from room temperature to 70°C. The final macrocyclic product, 8a, is purified by preparative HPLC.
Experimental Workflow:
Caption: Synthetic workflow for the macrocyclic BMPR2 inhibitor 8a.
Section 2: 1H-Pyrazole Biaryl Sulfonamides as G2019S-LRRK2 Kinase Inhibitors for Parkinson's Disease
The G2019S mutation in LRRK2 is a significant genetic factor in Parkinson's disease, leading to increased kinase activity. The development of selective inhibitors for the G2019S mutant is a key therapeutic goal. A series of 1H-pyrazole biaryl sulfonamides have been identified as potent and selective inhibitors of G2019S-LRRK2.[2]
Signaling Pathway: LRRK2 and its Downstream Effects
Caption: LRRK2 signaling and its role in neuronal function.
Quantitative Data:
| Compound | R¹ | R² | R³ | IC50 (nM) G2019S-LRRK2[2] | EC50 (µM) G2019S-LRRK2[2] |
| 7 | Me | 3-pyridyl | 2,3-dimethylphenylsulfonamide | 23 | 2.1 |
| 8 | Me | 3-pyridyl | 2,5-dimethylphenylsulfonamide | 15 | 3.5 |
| 37 | Me | 3-pyridyl | 2-cyclopropylphenylsulfonamide | 11 | 0.8 |
Experimental Protocols:
General Synthesis of 1H-Pyrazole Biaryl Sulfonamides [2]
The synthesis of this class of compounds is typically achieved through microwave-assisted coupling reactions from common aryl halide intermediates.
Step 1: Suzuki Coupling
A mixture of a pyrazole boronic acid or ester intermediate, the appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) is heated in a microwave reactor. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is extracted and purified by column chromatography.
Step 2: Sulfonamide Formation
The amine-functionalized biaryl pyrazole from the previous step is dissolved in a solvent such as pyridine or DCM. The corresponding sulfonyl chloride is added, and the reaction is stirred at room temperature until completion. The final sulfonamide product is then purified, typically by column chromatography or preparative HPLC.
Example Synthesis of a 2-cyclopropylphenylsulfonamide derivative (analogous to Compound 37) [2]
To a solution of the biaryl amine intermediate in pyridine, 2-cyclopropylbenzene-1-sulfonyl chloride is added portionwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the desired sulfonamide.
Experimental Workflow:
Caption: General synthetic workflow for 1H-pyrazole biaryl sulfonamides.
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken. The patented compounds mentioned are for research and development purposes and may be subject to intellectual property rights.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-1H-pyrazole
Welcome to the Technical Support Center for the synthesis of 1-Cyclopropyl-1H-pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the primary aspects to investigate:
-
Incomplete Reaction: The condensation reaction between cyclopropylhydrazine and a 1,3-dicarbonyl equivalent may be slow or not proceed to completion.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration and temperature. In some cases, refluxing the reaction mixture may be necessary to drive the reaction to completion.
-
Catalyst: The use of a catalytic amount of a weak acid, such as acetic acid, can facilitate the initial hydrazone formation and subsequent cyclization. Ensure the catalyst is fresh and used in the appropriate concentration.
-
-
-
Purity of Starting Materials: The purity of both cyclopropylhydrazine and the 1,3-dicarbonyl compound is crucial.
-
Troubleshooting:
-
Use High-Purity Reagents: Impurities can lead to unwanted side reactions and significantly lower the yield of the desired product. Ensure your starting materials are of high purity. Cyclopropylhydrazine and its salts can degrade over time; using a freshly opened bottle or purifying the reagent before use is recommended.
-
-
-
Side Product Formation: The formation of byproducts can consume starting materials and reduce the yield of this compound.
-
Troubleshooting:
-
Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry to minimize the formation of side products. A slight excess of the hydrazine derivative (around 1.1 equivalents) can sometimes help to ensure the complete consumption of the more valuable dicarbonyl compound.
-
-
Q2: I am observing the formation of a significant amount of an unexpected isomer. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The two non-equivalent carbonyl groups can both be attacked by the hydrazine, leading to two different pyrazole products.
-
Troubleshooting Poor Regioselectivity:
-
Choice of 1,3-Dicarbonyl Synthon: To avoid issues with regioselectivity in the synthesis of the parent this compound, it is highly recommended to use a symmetrical C3 synthon. Malondialdehyde or its synthetic equivalents, such as 1,1,3,3-tetraethoxypropane, are ideal choices as they lead to a single pyrazole product.
-
Solvent and Temperature Effects: The reaction solvent and temperature can influence the regioselectivity. While less of a concern with symmetrical dicarbonyls, if you are using a substituted precursor, experimenting with different solvents (e.g., ethanol, acetic acid, or toluene) and temperatures may favor the formation of the desired isomer.
-
Q3: The purification of my final product is proving difficult. What are the best practices for isolating pure this compound?
A3: Effective purification is essential to obtain this compound of high purity.
-
Purification Strategies:
-
Extraction: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction, extracting the product into a suitable organic solvent (like ethyl acetate or dichloromethane), washing the organic layer to remove water-soluble impurities, and then drying and concentrating the organic phase.
-
Column Chromatography: The most common method for purifying pyrazole derivatives is silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the desired product from unreacted starting materials and byproducts.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method for larger quantities.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most straightforward and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the synthesis of this compound, the reaction of cyclopropylhydrazine (or its hydrochloride salt) with malondialdehyde or a malondialdehyde equivalent like 1,1,3,3-tetraethoxypropane is the preferred route.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the presence of the desired product and identify any major byproducts.
Q3: What are the safety precautions I should take when working with cyclopropylhydrazine?
A3: Cyclopropylhydrazine, like other hydrazine derivatives, is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic, a suspected carcinogen, and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from cyclopropylhydrazine hydrochloride and 1,1,3,3-tetraethoxypropane.
Materials:
-
Cyclopropylhydrazine hydrochloride
-
1,1,3,3-Tetraethoxypropane
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis of Acetal: Add concentrated hydrochloric acid (catalytic amount) to the solution, followed by the dropwise addition of 1,1,3,3-tetraethoxypropane (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the pure product and concentrate them to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is illustrative and can serve as a guide for optimization studies.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |
| 1 | Ethanol | Reflux | 6 | HCl (cat.) | 75 |
| 2 | Acetic Acid | 100 | 4 | None | 82 |
| 3 | Toluene | Reflux | 8 | p-TsOH (cat.) | 68 |
| 4 | Water | 100 | 12 | HCl (cat.) | 55 |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield and purity of this compound.
Common side reactions in the synthesis of substituted pyrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common side reaction in the synthesis of substituted pyrazoles, and how can I prevent it?
A1: The most prevalent side reaction is the formation of a mixture of regioisomers.[1][2] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The two carbonyl groups of the dicarbonyl compound are not electronically and sterically equivalent, leading to the nucleophilic attack of the hydrazine at two different positions and resulting in two isomeric pyrazole products.[2]
Troubleshooting Regioisomer Formation:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity of the reaction.[2] Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the preference for the formation of one regioisomer over the other.[3]
-
pH Control: Adjusting the pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the reaction may favor one regioisomeric pathway, while neutral or basic conditions may favor the other.[2]
-
Catalyst Selection: The use of specific catalysts, such as Amberlyst-70, can also promote the formation of a single regioisomer, even at room temperature.[2]
Below is a logical workflow for troubleshooting poor regioselectivity:
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Q2: My pyrazole synthesis is giving a low yield. What are the potential causes and how can I improve it?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including poor quality of starting materials, suboptimal reaction conditions, incomplete reaction, or competing side reactions.[2]
Troubleshooting Low Yield:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine are of high purity. Impurities can participate in side reactions, consuming the reactants and lowering the yield of the desired pyrazole.[2]
-
Reaction Conditions:
-
Temperature: Some reactions may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.[1]
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient amount of time. Again, TLC is an invaluable tool for monitoring the consumption of starting materials.[1]
-
-
Incomplete Cyclization: The reaction can sometimes stall at an intermediate stage, such as a hydroxylpyrazolidine.[2] In such cases, adjusting the reaction conditions, for instance by increasing the temperature or adding a dehydrating agent, can facilitate the final dehydration step to form the aromatic pyrazole ring.[2]
Here is a workflow for troubleshooting low reaction yields:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Q3: The reaction mixture turns yellow or red, and I'm isolating colored impurities. What is causing this?
A3: The formation of colored impurities is a common issue, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This discoloration is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1]
Troubleshooting Colored Impurities:
-
Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative processes that may lead to colored impurities.[1]
-
Purification: Most colored impurities can be removed during work-up and purification. Washing the crude product with a suitable solvent or employing column chromatography are effective methods. Recrystallization is also a powerful technique for obtaining a pure, colorless product.[1]
Q4: I'm observing the formation of byproducts other than regioisomers. What could they be?
A4: Besides regioisomers, other side reactions can occur:
-
Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), the homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.
-
Ring-Opened or Rearranged Products: Pyrazoles with highly reactive functional groups (such as azides or nitro groups) can undergo complex rearrangements or ring-opening under certain conditions, for example, upon heating or in the presence of specific catalysts.[2] It has been noted that in the presence of a strong base, deprotonation at the C3 position can lead to ring-opening.[2]
Quantitative Data Summary
The regioselectivity of pyrazole synthesis is highly dependent on the reaction solvent. The following table summarizes the general trend observed for the ratio of two regioisomers (A and B) when reacting an unsymmetrical 1,3-diketone with a substituted hydrazine in different solvents.
| Solvent | Typical Regioisomeric Ratio (A:B) | Reference(s) |
| Ethanol (EtOH) | ~ 1:1 to 1:1.5 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | Up to 97:3 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Up to 99:1 | [3] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis in Fluorinated Alcohol
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[5][6]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate) and silica gel for column chromatography.
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in TFE.
-
Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to isolate the major regioisomer.
Protocol 2: General Procedure for Knorr Pyrazolone Synthesis
This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine.[7]
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Scintillation vial or round-bottom flask with a magnetic stirrer
-
Hot plate
Procedure:
-
In a scintillation vial, combine the β-ketoester (1.0 eq) and hydrazine hydrate (2.0 eq).
-
Add 1-propanol as the solvent and a few drops of glacial acetic acid.
-
Heat the reaction mixture to approximately 100°C with stirring.
-
Monitor the reaction for 1 hour using TLC to check for the consumption of the starting β-ketoester.
-
If the reaction is complete, add water to the hot reaction mixture with stirring.
-
Allow the mixture to cool slowly to room temperature while stirring.
-
Collect the precipitated product by vacuum filtration.
-
Rinse the collected solid with a small amount of cold water and allow it to air dry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 1-Cyclopropyl-1H-pyrazole by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclopropyl-1H-pyrazole by chromatography.
Troubleshooting Guide
Users often encounter challenges during the chromatographic purification of pyrazole derivatives. This guide addresses common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Broad or Tailing Peaks | 1. Acidic Silica Gel: The basic nitrogen atoms of the pyrazole ring can interact strongly with acidic silanol groups on the silica gel surface. 2. Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for the compound. 3. Column Overload: Too much sample has been loaded onto the column. | 1. Deactivate Silica Gel: Prepare a slurry of silica gel in the mobile phase containing 0.5-1% triethylamine to neutralize the acidic sites. 2. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find an eluent that gives a well-defined spot with an Rf value of approximately 0.3. 3. Reduce Sample Load: The sample should be 1-2% of the mass of the stationary phase. |
| Low or No Recovery of Product | 1. Irreversible Adsorption: The compound is strongly binding to the silica gel. 2. Compound is Too Polar/Non-polar: The chosen mobile phase is not strong enough to elute the compound, or so strong that it co-elutes with impurities. | 1. Use Deactivated Silica or Alumina: Employ silica gel treated with triethylamine or switch to a more neutral stationary phase like alumina. 2. Adjust Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. If the compound is very polar, consider adding a small amount of methanol to the eluent. For very non-polar compounds, ensure a low polarity mobile phase is used. |
| Co-elution of Impurities | 1. Similar Polarity of Compounds: The impurity and the desired product have very similar polarities. 2. Poor Column Packing: The column may have channels or cracks, leading to poor separation. | 1. Fine-tune the Mobile Phase: Try different solvent combinations. Sometimes, switching from ethyl acetate to another solvent of similar polarity, like dichloromethane, can improve selectivity. 2. Repack the Column: Ensure the column is packed uniformly without any air bubbles. |
| Product "Oils Out" Instead of Forming Crystals After Chromatography | 1. Residual Solvent: Traces of high-boiling solvents from the chromatography are present. 2. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | 1. Thoroughly Dry the Product: Use a high-vacuum line to remove all traces of solvent. 2. Re-purify or Triturate: If impurities are suspected, a second chromatographic purification may be necessary. Alternatively, trituration with a non-solvent (a solvent in which the product is insoluble) can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A1: A good starting point for the purification of this compound is a mixture of hexanes and ethyl acetate. Based on the purification of similar pyrazole derivatives, a mobile phase of hexanes/ethyl acetate in a ratio of around 4:1 to 1:1 is often effective.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: Why is my this compound streaking on the TLC plate?
A2: Streaking on a TLC plate is often due to the interaction of the basic pyrazole nitrogen with the acidic silica gel. To resolve this, you can add a small amount of triethylamine (0.5-1%) to your TLC developing solvent. This will neutralize the acidic sites on the silica and result in more defined spots.
Q3: Can I use a stationary phase other than silica gel?
A3: Yes, if you continue to have issues with silica gel, neutral alumina is a good alternative stationary phase for the purification of basic compounds like pyrazoles. Reversed-phase chromatography on a C18 column with a mobile phase of water and acetonitrile or methanol can also be an effective purification method.
Q4: How can I visualize this compound on a TLC plate if it is not UV active?
A4: While many pyrazoles are UV active, if your compound is not, you can use a potassium permanganate (KMnO4) stain or an iodine chamber to visualize the spots on the TLC plate.
Q5: What is a typical Rf value I should aim for during method development?
A5: For effective separation using column chromatography, it is generally recommended to aim for an Rf value of around 0.3 for your target compound in the chosen TLC solvent system. This typically provides a good balance between resolution and elution time.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Stationary Phase:
-
Select a column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 9:1 hexanes/ethyl acetate).
-
To deactivate the silica, add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Carefully apply the sample to the top of the silica bed using a pipette.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase as needed (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Collect fractions in test tubes and monitor the elution of the compound by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Quantitative Data
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| 3-Cyclopropyl-1,5-diphenyl-1H-pyrazole[2] | Silica Gel | Hexane/Ethyl Acetate (19:1) | Not specified, but eluted under these conditions. |
| Ethyl 3-phenyl-1H-pyrazole-1-acetate[3] | Silica Gel | Ethyl Acetate/Hexane (1:1) | 0.66 |
| Ethyl 5-phenyl-1H-pyrazole-1-acetate[3] | Silica Gel | Ethyl Acetate/Hexane (1:1) | 0.51 |
| N-aryl pyrazole derivative[4] | Silica Gel | Hexanes/Ethyl Acetate (3:1) | 0.27 |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic for Poor Separation
References
Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
In pyrazole synthesis, particularly from the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different structural isomers, known as regioisomers, can be formed.[1] These isomers have the same molecular formula but differ in the placement of substituents on the pyrazole ring. Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][3]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[4][5]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]
Q3: My pyrazole synthesis is resulting in a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Achieving high regioselectivity when faced with a nearly equimolar mixture of products often requires a systematic optimization of reaction conditions. Here are some strategies to consider:
-
Solvent Modification: As a first step, consider changing the solvent. Studies have shown that switching from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically increase the regioselectivity in favor of one isomer.[4] This is often the most effective initial strategy.
-
pH Adjustment: If solvent modification is not sufficient, investigate the effect of pH. The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) or a base (e.g., NaOAc, TEA) can alter the nucleophilicity of the hydrazine nitrogens and favor the formation of one regioisomer.[1][6]
-
Temperature Control: Analyze the effect of temperature. Running the reaction at a lower or higher temperature might favor one reaction pathway over the other, leading to an improved regiomeric ratio.
-
Alternative Synthetic Routes: If the above methods fail to provide the desired selectivity, consider alternative synthetic strategies such as using β-enaminones as 1,3-dicarbonyl surrogates or employing 1,3-dipolar cycloaddition reactions, which can offer greater control over the regiochemical outcome.[5][7]
Q4: Are there any alternatives to the classical Knorr condensation for achieving high regioselectivity?
Yes, several alternative methods have been developed to address the regioselectivity challenges of the classical Knorr condensation.[5] These include:
-
Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regiocontrol.[5][8]
-
1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene.[5][9] It provides a different pathway to the pyrazole core and can offer excellent regioselectivity.[9]
-
Multicomponent Reactions: One-pot, multicomponent syntheses, often catalyzed by Lewis acids, can provide regioselective access to highly substituted pyrazoles.[5][10][11]
Troubleshooting Guides
Issue 1: Poor regioselectivity with an unsymmetrical 1,3-diketone and a substituted hydrazine.
-
Problem: The reaction yields a mixture of two regioisomers with a low ratio (e.g., close to 1:1).
-
Troubleshooting Workflow:
A troubleshooting workflow for low regioselectivity.
Issue 2: Difficulty in separating the resulting regioisomers.
-
Problem: The synthesized regioisomers have very similar polarities, making separation by column chromatography challenging.
-
Troubleshooting Steps:
-
TLC Solvent Screening: Perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Chromatography Technique: If TLC shows some separation, attempt flash column chromatography with the optimized solvent system. Using a long column and a slow flow rate can improve resolution.
-
Recrystallization: If chromatography fails, attempt fractional recrystallization from a variety of solvents. This can sometimes be effective if the isomers have different solubilities.
-
Derivatization: As a last resort, consider derivatizing the mixture with a reagent that reacts differently with the two isomers, potentially leading to products with significantly different physical properties that are easier to separate. After separation, the original functional group can be regenerated.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1,3-Diketones and Hydrazines.
The following table summarizes the effect of different solvents on the regiomeric ratio in the reaction of various 1,3-dicarbonyl derivatives with methyl- and phenylhydrazine. Regioisomer 2 corresponds to the pyrazole with the R¹ substituent at the 5-position, and regioisomer 3 or 4 has the R¹ substituent at the 3-position.
| Entry | R¹ | R² | R³ | Solvent | Ratio (2 : 3 or 4) (%) | Yield (%) |
| 1 | 2-Furyl | CF₃ | CH₃ | EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 | ||||
| HFIP | 97:3 | 98 | ||||
| 2 | 2-Furyl | CF₂CF₃ | CH₃ | EtOH | 64:36 | 93 |
| TFE | 98:2 | 99 | ||||
| HFIP | >99:<1 | 99 | ||||
| 3 | 2-Furyl | CF₂CH₃ | CH₃ | EtOH | 45:55 | 99 |
| TFE | 98:2 | 99 | ||||
| HFIP | 98:2 | 98 | ||||
| 4 | 2-Furyl | CO₂Et | CH₃ | EtOH | 44:56 | 86 |
| TFE | 89:11 | 99 | ||||
| HFIP | 93:7 | 98 |
Data adapted from The Journal of Organic Chemistry.[4]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols. [4]
This protocol describes a general method for the synthesis of pyrazoles with improved regioselectivity using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to afford the desired pyrazole regioisomer.
-
Protocol 2: Pyrazole Synthesis under Acidic Conditions.
This protocol provides a general procedure for pyrazole synthesis where acidic conditions may favor the formation of a specific regioisomer.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq) or substituted hydrazine (1.1 eq) and a catalytic amount of a strong acid (e.g., HCl, p-TsOH).
-
Ethanol
-
-
Procedure:
-
To a solution of the 1,3-diketone in ethanol, add the substituted hydrazine hydrochloride or the substituted hydrazine followed by the acid catalyst.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Alternative synthetic routes to 1-Cyclopropyl-1H-pyrazole to avoid impurities
This technical support center provides researchers, scientists, and drug development professionals with alternative synthetic routes to 1-Cyclopropyl-1H-pyrazole, focusing on methods designed to minimize impurities. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenges in the synthesis of this compound revolve around controlling regioselectivity and minimizing the formation of byproducts. When using unsymmetrical 1,3-dicarbonyl precursors, the reaction with cyclopropylhydrazine can lead to the formation of two constitutional isomers, 1-Cyclopropyl-3-substituted-1H-pyrazole and 1-Cyclopropyl-5-substituted-1H-pyrazole, which can be difficult to separate. Additionally, side reactions can introduce colored impurities and other byproducts that complicate purification and reduce the overall yield and purity of the desired product.
Q2: What are the common impurities encountered during the synthesis of this compound?
Common impurities include:
-
Regioisomers: As mentioned above, the formation of the undesired pyrazole isomer is a frequent issue.
-
Unreacted Starting Materials: Incomplete reactions can leave residual cyclopropylhydrazine or the 1,3-dicarbonyl compound in the crude product.
-
Pyrazoline Intermediates: Incomplete oxidation or dehydration steps can result in the presence of pyrazoline intermediates.
-
Side-Reaction Products: Decomposition of starting materials or intermediates can lead to various colored and high-molecular-weight impurities.
Troubleshooting Guides
Issue 1: Presence of Regioisomeric Impurities
Symptoms:
-
NMR spectra show two sets of signals for the pyrazole core protons and the cyclopropyl group.
-
GC-MS or LC-MS analysis reveals two peaks with the same mass-to-charge ratio.
-
Broadened melting point of the isolated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer impurity.
Solutions:
-
Solvent Optimization: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in pyrazole synthesis.[1] These solvents can favor the formation of one regioisomer over the other.
-
Temperature Control: Carefully controlling the reaction temperature can influence the kinetic versus thermodynamic product distribution, potentially favoring the desired isomer.
-
Purification Strategy: If regioisomers are still formed, a more efficient purification method may be required. Options include fractional distillation under reduced pressure, preparative high-performance liquid chromatography (HPLC), or column chromatography with a carefully selected eluent system.
Issue 2: Low Yield and Presence of Colored Impurities
Symptoms:
-
The final product yield is significantly lower than expected.
-
The reaction mixture or isolated product has a yellow, orange, or brown color.
-
TLC analysis shows multiple spots, including baseline material.
Troubleshooting Workflow:
References
Technical Support Center: Scalable Synthesis of 1-Cyclopropyl-1H-pyrazole for Industrial Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 1-Cyclopropyl-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: Two primary routes are considered for the industrial-scale synthesis of this compound. The first involves the condensation of cyclopropylhydrazine with a 1,3-dicarbonyl compound equivalent, such as malondialdehyde or its acetal. The second route is the N-cyclopropylation of pyrazole using a cyclopropylating agent like cyclopropyl bromide.
Q2: Which synthesis route is generally preferred for industrial production?
A2: The choice of route depends on factors such as raw material cost and availability, process safety, and desired purity. The condensation reaction with cyclopropylhydrazine is often favored for its atom economy and directness. However, the N-cyclopropylation of pyrazole can also be a viable option if pyrazole is a more readily available starting material and efficient cyclopropylation conditions are established.
Q3: What are the key challenges in the synthesis of this compound?
A3: Key challenges include managing the stability and handling of cyclopropylhydrazine, controlling regioselectivity during the condensation reaction, preventing side reactions, and developing an efficient purification method to achieve high purity required for pharmaceutical applications. For the N-alkylation route, challenges include potential side reactions and the cost of the cyclopropylating agent and catalyst.
Q4: How can I purify this compound on a large scale?
A4: For large-scale purification, fractional distillation under reduced pressure is a common and effective method, especially for liquid products. Crystallization of a suitable salt or derivative can also be employed if the product is a solid or can be converted to one. Column chromatography is generally less suitable for large industrial batches due to cost and solvent consumption but can be used for high-purity requirements in smaller-scale productions.
Troubleshooting Guides
Route 1: Condensation of Cyclopropylhydrazine with a 1,3-Dicarbonyl Equivalent
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of cyclopropylhydrazine. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using GC or HPLC. Extend the reaction time if necessary. 2. Use fresh, high-purity cyclopropylhydrazine. Consider using its salt (e.g., hydrochloride) for better stability. 3. Optimize the reaction temperature. Too low may lead to a sluggish reaction, while too high can cause decomposition. |
| Formation of Side Products | 1. Self-condensation of the 1,3-dicarbonyl compound. 2. Oxidation of hydrazine or the product. | 1. Control the rate of addition of the reactants. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | Presence of unreacted starting materials or closely related impurities. | Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. Employ fractional distillation with a high-efficiency column for separation. |
Route 2: N-Cyclopropylation of Pyrazole
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of Pyrazole | 1. Inactive catalyst. 2. Insufficient base strength or amount. 3. Low reactivity of the cyclopropylating agent. | 1. Ensure the catalyst (e.g., copper salt) is active and not poisoned. 2. Use a stronger base or increase the stoichiometry. Common bases include potassium carbonate or sodium hydroxide. 3. Consider using a more reactive cyclopropylating agent, such as cyclopropyl tosylate, or optimize the reaction temperature. |
| Formation of Multiple Products | 1. N1 vs. N2 alkylation (for substituted pyrazoles). 2. Side reactions of the cyclopropylating agent. | 1. For unsubstituted pyrazole, this is not an issue. For substituted pyrazoles, regioselectivity can be influenced by the solvent and the nature of the substituent. 2. Ensure the reaction is carried out under controlled conditions to minimize side reactions like elimination or rearrangement of the cyclopropyl group. |
| Product Contamination with Catalyst | Incomplete removal of the metal catalyst during workup. | Implement an appropriate workup procedure, which may include filtration through celite, washing with a chelating agent solution (e.g., aqueous ammonia or EDTA), or treatment with activated carbon. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the scalable synthesis of this compound. Please note that these values are illustrative and can vary based on specific reaction conditions and scale.
Table 1: Synthesis via Condensation Reaction
| Parameter | Value |
| Starting Materials | Cyclopropylhydrazine hydrochloride, Malondialdehyde bis(dimethyl acetal) |
| Solvent | Ethanol/Water |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-85% |
| Purity (after distillation) | >99% |
Table 2: Synthesis via N-Cyclopropylation
| Parameter | Value |
| Starting Materials | Pyrazole, Cyclopropyl bromide |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | 1,10-Phenanthroline |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-70% |
| Purity (after distillation) | >98.5% |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Malondialdehyde bis(dimethyl acetal)
-
Sodium acetate
-
Ethanol
-
Water
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
-
To a stirred solution of cyclopropylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (3:1), add malondialdehyde bis(dimethyl acetal) (1.05 eq).
-
Heat the reaction mixture to 70 °C and stir for 6 hours. Monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to room temperature and adjust the pH to ~2 with concentrated hydrochloric acid.
-
Stir for 30 minutes to hydrolyze any remaining acetal.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Protocol 2: Synthesis of this compound via N-Cyclopropylation
Materials:
-
Pyrazole
-
Cyclopropyl bromide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia solution
Procedure:
-
To a reaction vessel, add pyrazole (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen).
-
Add anhydrous dimethylformamide (DMF) followed by cyclopropyl bromide (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with toluene and wash with aqueous ammonia solution to remove the copper catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford this compound.
Visualizations
Caption: Overview of the two primary scalable synthesis routes for this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Preventing decomposition of 1-Cyclopropyl-1H-pyrazole during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 1-Cyclopropyl-1H-pyrazole during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The decomposition of this compound is primarily influenced by four main factors:
-
Oxidation: Exposure to air can lead to oxidative degradation of the pyrazole ring. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation, resulting in brownish products.[1]
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Acidity/Basicity: Although pyrazoles are relatively stable, strong acidic or basic conditions can catalyze degradation, likely starting with the protonation of a nitrogen atom in acidic media.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool place, ideally at 2-8°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Container: Use a tightly sealed, opaque container to protect from air and light. Covering the container with aluminum foil can provide additional protection from light.[1]
-
Environment: Keep in a dry and well-ventilated area.[2]
Q3: What are the potential decomposition pathways for this compound?
A3: While specific experimental data on the decomposition of this compound is limited, based on the known reactivity of pyrazoles and cyclopropylamines, two primary degradation pathways can be proposed:
-
Oxidative Degradation of the Pyrazole Ring: The pyrazole ring can be susceptible to oxidation, particularly at the C4 position, which could lead to the formation of hydroxylated byproducts.
-
Oxidative Ring-Opening of the Cyclopropyl Group: The cyclopropylamine moiety can undergo oxidative ring-opening. This process can be initiated by single-electron transfer from the nitrogen atom, leading to the formation of a radical cation, followed by fragmentation of the cyclopropyl ring. This can result in the formation of various open-chain impurities.
Q4: What are the visible signs of this compound decomposition?
A4: The most common visual indicator of decomposition is a change in color. Pure this compound is typically a colorless to pale yellow liquid or solid. The appearance of a brownish color can indicate the formation of oxidative degradation products.[1] The presence of new spots on a Thin Layer Chromatography (TLC) plate is another indicator of decomposition.[1]
Troubleshooting Guides
Issue 1: The stored this compound has developed a brown color.
| Potential Cause | Suggested Solution |
| Oxidation due to exposure to air. | 1. If the material is still required for use, purify it by column chromatography or distillation. 2. For future storage, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).[1] 3. Use a container with a tight-fitting seal to minimize air exposure. |
| Decomposition due to exposure to light. | 1. Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.[1] |
| Decomposition due to high storage temperature. | 1. Store the compound in a refrigerator at 2-8°C.[1] |
Issue 2: TLC analysis of the stored compound shows multiple spots, whereas the initial material was pure.
| Potential Cause | Suggested Solution |
| Formation of degradation products. | 1. Identify the nature of the impurities by analytical techniques such as LC-MS or GC-MS. 2. Based on the identity of the impurities, refine the storage conditions (e.g., if oxidative products are detected, strictly enforce storage under an inert atmosphere). 3. Purify the bulk material using an appropriate method (e.g., column chromatography) before use. |
| Contamination. | 1. Ensure that all glassware and equipment used for storage and handling are clean and dry. 2. Use fresh, high-purity solvents for any manipulations. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of this compound in the initial mobile phase composition. |
Protocol 2: GC-MS Analysis for Identification of Volatile Decomposition Products
This protocol can be used to identify potential volatile or semi-volatile degradation products.
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. |
Visualizations
Caption: Proposed decomposition pathways for this compound.
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Logical troubleshooting flow for addressing the decomposition of this compound.
References
Identifying and characterizing byproducts in 1-Cyclopropyl-1H-pyrazole synthesis
Welcome to the Technical Support Center for the synthesis of 1-Cyclopropyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and characterization of this compound and its potential byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on byproduct identification and characterization.
Q1: What is the most common synthetic route for this compound and what are the potential byproducts?
A1: The most prevalent method for synthesizing this compound is the cyclocondensation reaction between cyclopropylhydrazine and a 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalents.[1][2] This reaction, a variation of the Knorr pyrazole synthesis, is generally efficient.[1]
Potential Byproducts:
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of a regioisomeric byproduct is a common issue.[1][3] For the synthesis of the parent this compound, using a symmetrical reagent like malondialdehyde minimizes this problem.
-
Pyrazoline Intermediates: Incomplete aromatization can lead to the formation of 4,5-dihydro-1H-pyrazole (pyrazoline) intermediates.[4] These are often the primary product when using α,β-unsaturated ketones or aldehydes and require a subsequent oxidation step.[4]
-
Hydrazone Byproducts: Incomplete cyclization can result in the presence of the intermediate hydrazone.
-
Degradation Products: Hydrazine derivatives can be sensitive to air and light, potentially leading to decomposition products.[4]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in pyrazole synthesis can be attributed to several factors. Below is a summary of common causes and troubleshooting strategies.[4][5]
| Potential Cause | Troubleshooting Strategy | Monitoring Technique |
| Incomplete Reaction | Increase reaction time or moderately increase the temperature.[4][5] Ensure the use of an appropriate acid catalyst (e.g., acetic acid) to facilitate the reaction.[4] | Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.[3] |
| Side-Product Formation | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. If pyrazoline is the major byproduct, introduce a post-synthesis oxidation step.[4] | NMR and MS analysis of the crude reaction mixture to identify byproducts. |
| Reactant Instability | Use high-purity starting materials. Handle cyclopropylhydrazine under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4] | Check the purity of starting materials by NMR or GC-MS before use. |
| Suboptimal pH | The reaction is pH-sensitive. While acid catalysis is often necessary, strong acids can protonate the hydrazine, reducing its nucleophilicity. Use a catalytic amount of a weak acid.[4] | Monitor the pH of the reaction mixture. |
Q3: I have an unexpected peak in my NMR spectrum. How can I identify the byproduct?
A3: The first step is to compare the spectrum of your product with a known spectrum of this compound. The presence of additional peaks suggests impurities or byproducts.
Characteristic NMR Data for this compound:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.5 | d | ~1.8 | H5 |
| ~7.4 | d | ~1.8 | H3 | |
| ~6.2 | t | ~1.8 | H4 | |
| ~3.5 | m | CH (cyclopropyl) | ||
| ~1.0 | m | CH₂ (cyclopropyl) | ||
| ~0.8 | m | CH₂ (cyclopropyl) | ||
| ¹³C | ~139 | C5 | ||
| ~128 | C3 | |||
| ~105 | C4 | |||
| ~35 | CH (cyclopropyl) | |||
| ~7 | CH₂ (cyclopropyl) |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Identifying Common Byproducts by NMR:
-
Pyrazoline: Look for upfield signals in the ¹H NMR spectrum corresponding to the non-aromatic protons of the dihydropyrazole ring.
-
Hydrazone: The presence of a distinct signal for the C=N-H proton can indicate the hydrazone intermediate.
Q4: How can I effectively purify this compound from the reaction byproducts?
A4: Purification can typically be achieved through standard laboratory techniques.
| Purification Method | Applicability | Notes |
| Column Chromatography | This is a very effective method for separating the desired product from byproducts with different polarities. | Use silica gel as the stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes. Monitor fractions by TLC. |
| Recrystallization | If the product is a solid and there is a significant difference in solubility between the product and impurities, recrystallization can be a good option. | Common solvent systems include ethanol/water mixtures. |
| Distillation | If the product is a liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be used. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the Knorr pyrazole synthesis.
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Malondialdehyde tetraethyl acetal
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrolysis of Acetal: In a round-bottom flask, dissolve malondialdehyde tetraethyl acetal in ethanol. Add a catalytic amount of concentrated hydrochloric acid. Stir the mixture at room temperature to hydrolyze the acetal to malondialdehyde in situ.
-
Cyclocondensation: To the reaction mixture, add an equimolar amount of cyclopropylhydrazine hydrochloride. Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a solution of sodium hydroxide. Extract the product with diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Assays
This guide provides researchers, scientists, and drug development professionals with practical strategies and answers to frequently asked questions regarding the poor solubility of pyrazole derivatives encountered during in vitro and in vivo assays.
Troubleshooting Guide
This section addresses specific issues that may arise due to the low solubility of pyrazole derivatives, offering step-by-step guidance to mitigate these challenges.
Question: My pyrazole derivative precipitates out of the assay buffer upon dilution from a DMSO stock. What can I do?
Answer:
Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.
-
Optimize the Co-solvent Concentration: While DMSO is a common solvent, its final concentration in the assay can significantly impact compound solubility.
-
Recommendation: Keep the final DMSO concentration as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may alter protein conformation. However, for some compounds, a slightly higher but still non-toxic concentration of DMSO might be necessary to maintain solubility. It is crucial to run appropriate vehicle controls to account for any effects of the solvent on the assay.
-
-
Employ Co-solvents and Excipients: The use of additional solvents or excipients can enhance the solubility of your pyrazole derivative.[1]
-
Co-solvents: Ethanol, methanol, acetonitrile, DMF, and dioxane can be used in combination with DMSO to improve solubility.[1]
-
Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
-
Adjust the pH of the Assay Buffer: For ionizable pyrazole derivatives, the pH of the solution can dramatically affect solubility.[2]
-
Recommendation: Determine the pKa of your compound. If it has acidic or basic functional groups, adjusting the pH of the buffer to ionize the compound can significantly increase its solubility.[2] For example, for a basic pyrazole derivative, lowering the pH will lead to protonation and increased solubility.
-
-
Particle Size Reduction: Decreasing the particle size of your compound can increase the dissolution rate, although it won't change the equilibrium solubility.[2][3]
-
Techniques: Micronization and nanonization can be employed to increase the surface area-to-volume ratio of the compound.[3]
-
Question: I'm observing inconsistent results in my cell-based assays, which I suspect is due to poor compound solubility. How can I confirm this and improve my assay?
Answer:
Inconsistent results are a hallmark of solubility issues. Here’s how to diagnose and address the problem:
-
Visual Inspection: Before adding your compound to the cells, visually inspect the diluted solution for any signs of precipitation (cloudiness, particulates). This can be done by eye or under a microscope.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay under your specific experimental conditions (buffer, temperature, incubation time) to determine the concentration at which your compound begins to precipitate.[4]
-
Workflow for Improving Assay Consistency:
-
dot
Caption: Experimental workflow for identifying and addressing precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of pyrazole derivatives?
A1: Several factors contribute to the solubility of pyrazole derivatives:
-
Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[2]
-
Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.[2] Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.[2]
-
Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups (e.g., hydroxyl, amino) can increase it.[2][5]
-
pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility by altering the ionization state of the molecule.[2]
Q2: What are some common formulation strategies to enhance the solubility of pyrazole derivatives for in vivo studies?
A2: For in vivo applications, several advanced formulation strategies can be employed:
-
Salt Formation: If your pyrazole derivative has acidic or basic functional groups, converting it into a salt is often a highly effective way to increase aqueous solubility.[2][3]
-
Co-crystals: Forming co-crystals with a suitable co-former can alter the crystal lattice energy and improve solubility and dissolution rates.[2][3]
-
Lipid-Based Formulations: These include solutions in oils and self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with aqueous fluids in the gut.
-
Nanoparticle Formulations: Encapsulating the pyrazole derivative in nanoparticles, such as dendrimers or liposomes, can significantly enhance its water solubility.[6][7] For example, a water-insoluble pyrazole derivative's solubility was increased 105-fold when formulated as nanoparticles.[7]
Q3: Can structural modifications to the pyrazole core improve solubility?
A3: Yes, structural modifications are a powerful strategy, especially during lead optimization:
-
Introduction of Polar Groups: Adding polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity and improve aqueous solubility.[2][5]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that converts back to the active compound in vivo.[2]
Q4: How do I choose the right solvent for my pyrazole derivative?
A4: The choice of solvent depends on the polarity of your specific pyrazole derivative, which is determined by its substituents.[2] 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[2] For derivatives, a good starting point is to use common organic solvents such as ethanol, methanol, acetone, dichloromethane, and acetonitrile.[2] A small-scale solvent screening experiment is often the best approach to identify the most suitable solvent or solvent mixture.[2]
Quantitative Data Summary
| Strategy | Effect on Solubility | Applicability | Reference |
| pH Adjustment | Alters the ionization state of the molecule. | Effective for ionizable compounds. | [2] |
| Co-solvency | Increases the solvating power of the solvent system. | Widely used in liquid formulations. | [2] |
| Micronization | Increases surface area, enhancing dissolution rate but not equilibrium solubility. | Solid dosage forms. | [2][3] |
| Co-crystallization | Modifies crystal lattice energy to improve solubility and dissolution rate. | Crystalline compounds. | [2][3] |
| Salt Formation | Increases ionization. | Applicable to compounds with acidic or basic groups. | [2][3] |
| Nanoparticle Encapsulation | Can significantly increase aqueous solubility (e.g., 105-fold increase reported). | Highly lipophilic compounds. | [7] |
Experimental Protocols
Protocol 1: Small-Scale Co-solvent Screening
Objective: To identify a suitable co-solvent to maintain the pyrazole derivative in solution for an in vitro assay.
Materials:
-
Pyrazole derivative
-
Primary solvent (e.g., DMSO)
-
Potential co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol)
-
Assay buffer
-
Microplate reader or visual inspection method
Procedure:
-
Prepare a high-concentration stock solution of the pyrazole derivative in the primary solvent (e.g., 10 mM in DMSO).
-
In a series of microcentrifuge tubes or a microplate, add a small volume of the stock solution.
-
To each tube/well, add varying ratios of the primary solvent and a potential co-solvent.
-
Dilute each mixture with the assay buffer to the final desired concentration.
-
Incubate under the assay conditions (temperature, time).
-
Observe for any signs of precipitation. The mixture that remains clear at the highest compound concentration with the lowest percentage of organic solvent is the optimal choice.
Protocol 2: Recrystallization of a Pyrazole Derivative using a Binary Solvent System
Objective: To purify a poorly soluble pyrazole derivative by recrystallization to potentially improve its dissolution characteristics.
Materials:
-
Crude pyrazole derivative
-
A "good" solvent (in which the compound is soluble)
-
A "poor" solvent (in which the compound is sparingly soluble)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude pyrazole derivative in a minimal amount of the "good" solvent at an elevated temperature.[2]
-
If insoluble impurities are present, perform a hot filtration.[2]
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[2]
-
If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of the "poor" solvent.
-
Dry the crystals thoroughly.
Diagrams
Logical Relationship of Solubility Factors
-
dot
Caption: Factors influencing the aqueous solubility of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [unige.iris.cineca.it]
Validation & Comparative
A Comparative Guide to 1-Cyclopropyl-1H-pyrazole and Other Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its synthetic tractability and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutics.[1][2] This guide provides a comparative analysis of 1-Cyclopropyl-1H-pyrazole derivatives against other pyrazole-based compounds, with a focus on their applications as kinase inhibitors and anticancer agents. The inclusion of a cyclopropyl group can introduce conformational rigidity and improve metabolic stability, making it an attractive substituent in drug design.
Overview of Compared Pyrazole Derivatives
This guide will focus on a representative 1-cyclopropyl-pyrazole derivative and compare its activity with a non-cyclopropyl pyrazole analog and a clinically relevant pyrazole-containing drug.
-
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine: A derivative of this compound that has been synthesized and evaluated for its antiproliferative effects against breast cancer cell lines.[4] This compound will serve as the primary example of a cyclopropyl-containing pyrazole.
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A non-cyclopropyl pyrazole derivative that has shown cytotoxic activity and potential as a CDK2 inhibitor. This will be used as a comparator to highlight the influence of the cyclopropyl group.
-
Ruxolitinib: An FDA-approved drug for myelofibrosis and polycythemia vera that features a substituted pyrazole ring.[5] It is a potent inhibitor of Janus kinases (JAK1 and JAK2) and serves as a benchmark for pyrazole-based kinase inhibitors.[5][6]
Comparative Analysis of Biological Activity
The primary application of the selected pyrazole derivatives discussed in this guide is in the realm of oncology, specifically through kinase inhibition and cytotoxic activity against cancer cell lines.
Kinase Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in signal transduction pathways that are often dysregulated in inflammatory diseases and cancers.[6] Pyrazole-containing compounds have emerged as potent JAK inhibitors.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [5] |
| JAK2 | 2.8 | [5] | |
| TYK2 | 19 | [7] | |
| JAK3 | 428 | [7] | |
| Pyridone 6 (JAK Inhibitor I) | JAK1 (murine) | 15 | [7] |
| JAK2 | 1 | [7] | |
| JAK3 | 5 | [7] | |
| TYK2 | 1 | [7] |
Note: Direct IC50 values for 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine against specific kinases were not available in the reviewed literature. Its activity is presented in terms of antiproliferative effects.
Antiproliferative and Cytotoxic Activity
The efficacy of these compounds in inhibiting the growth of cancer cells is a key performance indicator. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative | MCF-7 (Breast Cancer) | MTT | Data not quantified as IC50, but showed significant inhibition | [4] |
| 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | 4T1 (Breast Cancer) | Cytotoxicity | 25 | [8] |
| Benzofuro[3,2-c]pyrazole derivative (5b) | K562 (Leukemia) | Growth Inhibition | 0.021 | [9] |
| A549 (Lung Cancer) | Growth Inhibition | 0.69 | [9] | |
| MCF-7 (Breast Cancer) | Growth Inhibition | >10 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the pyrazole derivatives.
In Vitro Kinase Inhibition Assay (for JAK inhibitors)
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
Methodology:
-
The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
The test compound (e.g., Ruxolitinib) is added at various concentrations.
-
The reaction is initiated by the addition of the ATP solution and incubated at room temperature.
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by electrophoresis.
-
The fluorescence of the separated peptides is measured, and the percentage of kinase activity is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Assay for Cell Proliferation
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Methodology:
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound (e.g., 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives) and incubated for a specified period (e.g., 48 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.[4]
DNA Fragmentation Assay
Objective: To detect apoptosis induced by a compound through the analysis of DNA laddering.
Methodology:
-
Cancer cells are treated with the test compound for a defined period.
-
Both floating and adherent cells are collected and washed.
-
DNA is extracted from the cells using a DNA extraction kit or standard phenol-chloroform extraction methods.
-
The extracted DNA is quantified and loaded onto an agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
The gel is subjected to electrophoresis to separate the DNA fragments based on size.
-
The DNA is visualized under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.[4]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole derivatives like Ruxolitinib.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Conclusion
The pyrazole scaffold remains a highly versatile and valuable core in modern drug discovery. The introduction of a cyclopropyl moiety, as seen in derivatives of this compound, offers a promising strategy for developing novel therapeutics, particularly in the field of oncology. While direct comparative data for the parent this compound is limited, its derivatives have demonstrated significant antiproliferative activity. Comparison with established pyrazole-based drugs like Ruxolitinib highlights the potential of this chemical class to produce potent and selective kinase inhibitors. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of 1-cyclopropyl-pyrazole derivatives.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK Inhibitor I [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopropyl-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective inhibitors for a range of biological targets, particularly protein kinases. The unique conformational constraints and electronic properties imparted by the cyclopropyl group often lead to enhanced binding affinity and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1-cyclopropyl-pyrazole analogs, supported by experimental data, to aid in the rational design of novel therapeutics.
I. Comparative Analysis of Biological Activity
The biological activity of 1-cyclopropyl-pyrazole analogs has been explored against several key protein kinase targets implicated in diseases such as cancer and fibrosis. This section summarizes the quantitative data, highlighting the impact of structural modifications on inhibitory potency.
ALK5 Inhibitors for Fibrosis and Cancer
Transforming growth factor-beta (TGF-β) signaling, mediated by receptors like ALK5, plays a crucial role in fibrosis and cancer progression.[1] The development of small molecule inhibitors targeting ALK5 is a promising therapeutic strategy.
A series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivatives have been investigated as potent ALK5 inhibitors. The SAR studies revealed that substitution on the 2-aminopyridine moiety significantly influences the inhibitory activity.
| Compound ID | R Group (at 2-aminopyridine) | ALK5 IC50 (nM) |
| 1a | H | 25.3 |
| 1b | 5-F | 15.8 |
| 1c | 5-Cl | 12.4 |
| 1d | 5-CH3 | 18.9 |
| 1e | 2-(propan-2-ol)pyridine | 1.2 |
SAR Insights:
-
Introduction of small hydrophobic groups or hydrogen bond acceptors at the 5-position of the pyridine ring generally improves potency.
-
A significant enhancement in activity was observed with the introduction of a 2-(propan-2-ol)pyridine group, suggesting a key interaction in a specific pocket of the ALK5 active site. Compound 1e (referred to as 12r in the source) demonstrated strong in vitro and in vivo activity with good oral bioavailability.[1]
Cyclin-Dependent Kinase (CDK) Inhibitors for Cancer Therapy
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazole scaffold has been utilized to develop inhibitors of these kinases.
In a series of pyrazole-based CDK2 inhibitors, the substitution on the pyrazole ring and appended functionalities were explored to understand their impact on potency.
| Compound ID | R1 (at N1 of pyrazole) | R2 (at C3 of pyrazole) | R3 (at C5 of pyrazole) | CDK2 IC50 (µM) |
| 2a | H | Phenyl | H | >50 |
| 2b | Cyclopropyl | Phenyl | H | 3.82 |
| 2c | Cyclopropyl | 4-Fluorophenyl | H | 2.0 |
| 2d | Cyclopropyl | 4-Chlorophenyl | H | 1.47 |
| 2e | Cyclopropyl | 4-Methoxyphenyl | H | 0.96 |
SAR Insights:
-
The presence of a cyclopropyl group at the N1 position of the pyrazole ring is crucial for CDK2 inhibitory activity.
-
Substitution on the C3-phenyl ring with electron-withdrawing or -donating groups at the para position enhances potency, with the methoxy group in compound 2e providing the most significant improvement.[2]
Aurora Kinase Inhibitors in Oncology
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.
A series of pyrazole analogs with substitutions at the 4th position have been evaluated as Aurora A kinase inhibitors.
| Compound ID | Substitution at C4 of Pyrazole | Aurora A IC50 (µM) |
| 3a | Phenyl | >10 |
| 3b | 4-Fluorophenyl | 5.6 |
| 3c | Imidazole-CH2-NH-CH2-Phenyl | 1.12 |
| 3d | Imidazole-CH2-NH-CH2-(4-F-Phenyl) | 0.78 |
SAR Insights:
-
A simple phenyl substitution at the C4 position is not sufficient for potent Aurora A inhibition.
-
The introduction of a more complex side chain containing an imidazole ring and a flexible linker significantly improves activity.
-
The addition of a fluorine atom to the terminal phenyl ring further enhances the inhibitory potency, as seen in compound 3d .[1]
Janus Kinase (JAK) Inhibitors for Inflammatory Diseases and Cancer
The JAK/STAT signaling pathway is implicated in various inflammatory and malignant conditions.
4-amino-(1H)-pyrazole derivatives have been designed as potent JAK inhibitors. The core scaffold consists of a 4-aminopyrazole linked to a pyrimidine ring.
| Compound ID | R Group (on Pyrimidine) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 4a | H | 15.6 | 10.2 | 25.1 |
| 4b | 5-F-Phenylamino | 5.8 | 4.1 | 8.9 |
| 4c | 5-Cl-Phenylamino | 3.4 | 2.2 | 3.5 |
| 4d | 5-Br-Phenylamino | 4.5 | 3.1 | 6.2 |
SAR Insights:
-
The unsubstituted analog 4a shows moderate potency against JAK kinases.
-
The introduction of a substituted phenylamino group at the 5-position of the pyrimidine ring leads to a significant increase in inhibitory activity.
-
Halogen substitutions on the phenyl ring are well-tolerated, with the chloro-substituted analog 4c demonstrating the most potent inhibition across the tested JAK isoforms.[3]
II. Experimental Protocols
General Synthesis of the 1-Cyclopropyl-4-aminopyrazole Scaffold
A common route for the synthesis of the 1-cyclopropyl-4-aminopyrazole core involves the following steps:
-
Synthesis of 1-Cyclopropyl-4-nitropyrazole: Cyclopropylhydrazine hydrochloride is reacted with a suitable three-carbon building block, such as 3,3-dimethoxy-2-nitropropenal, in a solvent like ethanol at reflux to yield 1-cyclopropyl-4-nitro-1H-pyrazole.
-
Reduction of the Nitro Group: The nitro group of 1-cyclopropyl-4-nitropyrazole is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like methanol or ethanol. Other reducing agents such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) can also be employed.[4] The resulting product is 1-cyclopropyl-1H-pyrazol-4-amine.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against various kinases is typically determined using an in vitro kinase assay.
-
Reagents and Materials: Recombinant human kinase enzyme, appropriate peptide substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
A solution of the kinase and its specific substrate is prepared in the kinase assay buffer.
-
Serial dilutions of the test compounds are prepared in the assay buffer.
-
The kinase/substrate solution is added to the wells of a microplate.
-
The test compound dilutions are then added to the respective wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[5][6][7]
Cell Viability (MTT) Assay
The cytotoxic or anti-proliferative effects of the compounds on cancer cell lines are often assessed using the MTT assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration of the compound that causes 50% inhibition of cell growth) is determined.
III. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β signaling pathway and the inhibitory action of 1-cyclopropyl-pyrazole analogs on ALK5.
Caption: General workflow for structure-activity relationship (SAR) studies of 1-cyclopropyl-pyrazole analogs.
References
- 1. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Mode of 1-Cyclopropyl-1H-pyrazole Derivatives to Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental and computational methods to validate the binding mode of 1-Cyclopropyl-1H-pyrazole derivatives to their target proteins. This class of compounds has shown significant therapeutic potential, particularly as kinase inhibitors in oncology.
This guide summarizes quantitative binding data, details key experimental protocols, and visualizes workflows and pathways to offer a comprehensive resource for validating protein-ligand interactions.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against key protein kinase targets. These kinases are crucial in cell signaling pathways and are often dysregulated in cancer.
Table 1: Inhibitory Activity of Pyrazole Derivatives against VEGFR-2
| Compound ID | Structure | IC50 (µM) | Reference |
| Compound 9 | N/A | 0.22 | [1] |
| Compound 12 | N/A | Not specified, but noted as a potent dual inhibitor | [1] |
| Sorafenib (Reference) | N/A | 0.20 | [1] |
Note: Structures were not available in the cited source for direct inclusion.
Table 2: Inhibitory Activity of Pyrazole Derivatives against Aurora A/B Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 7 | Aurora A | 28.9 | [2] |
| Aurora B | 2.2 | [2] | |
| Compound 10e | Aurora A | 939 | [3] |
| Aurora B | 583 | [3] |
Table 3: Inhibitory Activity of Pyrazole Derivatives against CDK2
| Compound ID | IC50 (µM) | Reference |
| Compound 4 | 3.82 | [4] |
| Compound 7a | 2.0 | [4] |
| Compound 7d | 1.47 | [4] |
| Compound 9 | 0.96 | [4] |
| Roscovitine (Reference) | 0.99 | [5] |
Experimental Protocols: A Methodological Overview
Validating the binding mode of a ligand to its target protein is a multi-step process that combines computational predictions with experimental verification.
Computational Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[6] This method provides insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.[7]
-
General Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and any co-crystallized ligands are typically removed.
-
Ligand Preparation: The 3D structure of the this compound derivative is generated and energy-minimized.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to fit the ligand into the binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting poses are analyzed to identify the most likely binding mode and the key interacting residues.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex at an atomic level.[8] This is considered the gold standard for validating a binding mode.
-
General Protocol:
-
Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect cells) and purified to a high degree.
-
Crystallization: The purified protein is mixed with the this compound derivative and subjected to various crystallization screening conditions (e.g., vapor diffusion).
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the protein-ligand complex is built and refined.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of protein-ligand interactions in real-time.[9] It provides quantitative data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
General Protocol:
-
Immobilization: The target protein (ligand) is immobilized on a sensor chip.
-
Interaction Analysis: A solution containing the this compound derivative (analyte) is flowed over the sensor surface.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Data Analysis: The resulting sensorgram is analyzed to determine the kinetic and affinity constants of the interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
General Protocol:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the this compound derivative is loaded into the injection syringe.
-
Titration: The ligand is incrementally injected into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
-
Visualizations: Workflows and Pathways
Binding Mode Validation Workflow
The following diagram illustrates a typical workflow for validating the binding mode of a novel compound.
Caption: Workflow for Binding Mode Validation.
Simplified Kinase Signaling Pathway
This diagram shows a simplified representation of a signaling pathway involving kinases that are often targeted by this compound derivatives.
Caption: Simplified Kinase Signaling Pathway.
Relationship Between Experimental Techniques
This diagram illustrates the relationship between different experimental techniques in providing a comprehensive understanding of protein-ligand binding.
Caption: Interrelation of Validation Techniques.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1-Cyclopropyl-1H-pyrazole Containing Drugs: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of two key drugs containing the 1-Cyclopropyl-1H-pyrazole moiety: Ruxolitinib and Vismodegib . These drugs target distinct signaling pathways and are utilized in different therapeutic areas. Here, we compare their performance with relevant alternatives, supported by experimental data from preclinical and clinical studies.
Ruxolitinib vs. Fedratinib in Hematological Malignancies
Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), has demonstrated significant efficacy in various hematological malignancies. Its performance is compared here with Fedratinib, another JAK2-selective inhibitor.
Data Presentation
| Drug | Indication | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Ruxolitinib | Hodgkin Lymphoma (HL) & Primary Mediastinal B-cell Lymphoma (PMBL) | L-428 HL and Karpas-1106P PMBL cell line xenografts in NSG mice | Prolonged survival | Significantly prolonged survival in both HL (p=0.0001) and PMBL (p<0.0001) xenograft models compared to control. | [1][2][3] |
| Fedratinib | Hodgkin Lymphoma (HL) & Mediastinal Large B-cell Lymphoma (MLBCL) | HDLM2 cHL and Karpas 1106P MLBCL cell line xenografts in murine models | Decreased tumor growth and prolonged survival | Significantly decreased tumor growth and prolonged survival in xenograft models with 9p24.1/JAK2 amplification. | [4][5][6] |
| Ruxolitinib | Myelofibrosis (MF) | Murine models of JAK2V617F-driven myeloproliferative neoplasm (MPN) | Reduction in splenomegaly and mutant allele burden | Dose-dependent reduction in spleen size and circulating JAK2V617F-positive cells. | [3] |
| Fedratinib | Myelofibrosis (MF) | Murine models of polycythemia vera (PV), post-PV myelofibrosis (PPMF), and post-essential thrombocythemia MF (PTMF) | Reduction in splenomegaly, normalization of blood counts, and effect on fibrosis | Reduced splenomegaly and normalized blood counts. Effect on fibrosis was model-dependent, suggesting benefit in early disease stages. | [1][7] |
Experimental Protocols
Ruxolitinib in Hodgkin Lymphoma Xenograft Model
-
Animal Model: NOD scid gamma (NSG) mice.
-
Cell Lines: L-428 Hodgkin lymphoma cell line.
-
Procedure: NSG mice were subcutaneously injected with L-428 cells. Once tumors were established, mice were treated with Ruxolitinib.
-
Drug Administration: Ruxolitinib was administered orally at a dose of 45.0 mg/kg.
-
Endpoint Assessment: Tumor progression was monitored by bioluminescence imaging, and overall survival was recorded.[1][2][3]
Fedratinib in Myeloproliferative Neoplasm Mouse Model
-
Animal Model: Mouse models mimicking human polycythemia vera (PV), post-PV myelofibrosis (PPMF), and post-essential thrombocythemia myelofibrosis (PTMF).
-
Procedure: Mice developing MPN-like diseases were treated with Fedratinib.
-
Drug Administration: Fedratinib was administered once daily by oral gavage at doses ranging from 60 to 240 mg/kg, depending on the disease model and severity. The drug was formulated in water containing 0.5% methylcellulose and 0.05% Tween 80.
-
Endpoint Assessment: Efficacy was evaluated by measuring spleen size, analyzing blood counts, and histological assessment of bone marrow and spleen for fibrosis and osteosclerosis. The JAK2V617F allele burden was determined by quantitative PCR.[1][7]
Signaling Pathway and Experimental Workflow
The therapeutic effect of Ruxolitinib and Fedratinib is mediated through the inhibition of the JAK/STAT signaling pathway.
Vismodegib vs. Sonidegib in Basal Cell Carcinoma
Vismodegib is a first-in-class inhibitor of the Hedgehog signaling pathway, crucial in the pathogenesis of basal cell carcinoma (BCC). Its performance is compared with Sonidegib, another Hedgehog pathway inhibitor.
Data Presentation
| Drug | Indication | Study Design | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Vismodegib | Locally Advanced Basal Cell Carcinoma (laBCC) | Phase II, non-randomized, multicenter (ERIVANCE trial) | Objective Response Rate (ORR) | ORR of 42.9% to 47.6% by independent review. | [5][8][9] |
| Sonidegib | Locally Advanced Basal Cell Carcinoma (laBCC) | Phase II, randomized, double-blind (BOLT trial) | Objective Response Rate (ORR) | ORR of 56.1% with 200 mg daily dose. | [10][11] |
| Vismodegib | Metastatic Basal Cell Carcinoma (mBCC) | Phase II, non-randomized, multicenter (ERIVANCE trial) | Objective Response Rate (ORR) | ORR of 30.3%. | [8][12] |
| Sonidegib | Metastatic Basal Cell Carcinoma (mBCC) | Phase II, randomized, double-blind (BOLT trial) | Objective Response Rate (ORR) | ORR of 7.7% with 200 mg daily dose. | [10] |
Note: Direct head-to-head clinical trials are lacking; comparisons are based on separate pivotal studies. A matching-adjusted indirect comparison suggested that the comparative effectiveness of sonidegib versus vismodegib remains unchanged after adjusting for baseline patient characteristics.[5][13]
Experimental Protocols
Vismodegib in Advanced Basal Cell Carcinoma (ERIVANCE Study)
-
Study Population: Patients with histologically confirmed metastatic or locally advanced BCC for whom surgery was inappropriate.
-
Procedure: This was a phase II, international, multicenter, two-cohort, non-randomized trial.
-
Drug Administration: Patients received 150 mg of oral Vismodegib once daily.
-
Endpoint Assessment: The primary endpoint was the objective response rate as assessed by an independent review facility. For metastatic BCC, RECIST version 1.0 was used, and for locally advanced BCC, response was assessed by tumor dimension, ulceration, and biopsy.[14]
Sonidegib in Advanced Basal Cell Carcinoma (BOLT Study)
-
Study Population: Adult patients with locally advanced or metastatic BCC not amenable to curative surgery or radiation.
-
Procedure: This was a phase II, randomized, double-blind, multicenter study.
-
Drug Administration: Patients were randomized to receive either 200 mg or 800 mg of Sonidegib orally once daily. The 200 mg dose was identified as having a better benefit-risk profile.
-
Endpoint Assessment: The primary endpoint was the objective response rate based on central review using a modified RECIST criteria for laBCC and RECIST 1.1 for mBCC.[10][15]
Signaling Pathway and Experimental Workflow
Vismodegib and Sonidegib exert their therapeutic effects by inhibiting the Hedgehog signaling pathway.
References
- 1. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ruxolitinib shows activity against Hodgkin lymphoma but not primary mediastinal large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Matching-Adjusted Indirect Comparison of Sonidegib and Vismodegib in Advanced Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Vismodegib and the hedgehog pathway: a new treatment for basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonidegib and vismodegib in the treatment of patients with locally advanced basal cell carcinoma: a joint expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blue-Light Therapy + Sonidegib for Basal Cell Carcinoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sonidegib for the Treatment of Advanced Basal Cell Carcinoma [frontiersin.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-Cyclopropyl-1H-pyrazole Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 1-Cyclopropyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. However, off-target activities can lead to unforeseen side effects and toxicities. This guide provides an objective comparison of the cross-reactivity profiles of several kinase inhibitors based on this scaffold, supported by experimental data and detailed methodologies to aid in the selection and development of more selective therapeutic agents.
Comparative Kinase Inhibition Profiles
The following table summarizes the cross-reactivity profiles of representative kinase inhibitors featuring the this compound core. The data, collated from various studies, highlights the diverse selectivity of these compounds against a panel of kinases. It is important to note that direct comparison between compounds can be influenced by variations in assay conditions.
| Compound ID | Primary Target(s) | IC50/Ki (nM) vs Primary Target(s) | Key Off-Targets (Inhibition >80% @ 1µM or IC50 <1µM) | Reference |
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | Aurora A: 3 nM, Aurora B: 3 nM, JAK2: 1.2 nM, Abl(T315I): 4 nM | In a panel of 22 kinases, demonstrated >80% inhibition against 22 at 1µM.[1] | [2] |
| Compound 11a-f series | CDK16 | EC50: 33.0–124.0 nM | High number of potential off-targets identified in a DSF screen.[3] | [3] |
| DDR Inhibitor 47 | DDR1, DDR2 | Potent DDR1/2 inhibitory activities (specific IC50 values not provided) | Designed to be more selective by avoiding RET, AXL, and ALK.[4] | [4] |
Key Signaling Pathways
To understand the implications of on-target and off-target inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity is fundamental. Below are detailed protocols for commonly employed assays in cross-reactivity profiling.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor (e.g., this compound derivative)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the desired concentration of the test inhibitor (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to the reaction mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the inhibitor to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Kinobeads Pulldown Assay
This chemical proteomics approach allows for the profiling of kinase inhibitors against a large number of endogenously expressed kinases in a competitive binding format.
Materials:
-
Cell lysate
-
Kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl₂, 5% glycerol, protease and phosphatase inhibitors)
-
Test inhibitor
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS equipment and reagents
Procedure:
-
Prepare cell lysates from the desired cell line or tissue.
-
Pre-incubate the cell lysate with various concentrations of the test inhibitor or DMSO (vehicle control) to allow the inhibitor to bind to its targets.
-
Add the Kinobeads slurry to the pre-incubated lysates and incubate to allow kinases not bound by the test inhibitor to bind to the beads.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins. The displacement of a kinase from the beads in the presence of the inhibitor indicates a direct interaction. Dose-response curves can be generated to determine the affinity of the inhibitor for each kinase.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, as the presented data illustrates, modifications to this core structure can significantly impact selectivity across the kinome. A thorough understanding of the cross-reactivity profile, obtained through rigorous and standardized experimental protocols such as those detailed above, is essential for the successful development of safe and effective targeted therapies. Researchers are encouraged to utilize a combination of biochemical and cell-based assays to build a comprehensive picture of their inhibitor's selectivity and guide further optimization efforts.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic methods for 1-Cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis
This guide provides a head-to-head comparison of two primary synthetic methods for obtaining 1-Cyclopropyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The comparison focuses on key performance indicators, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Cyclocondensation | Method 2: [3+2] Cycloaddition |
| Starting Materials | Cyclopropylhydrazine, Malondialdehyde or equivalent (e.g., 1,1,3,3-Tetramethoxypropane) | Cyclopropyldiazomethane, Acetylene or equivalent |
| Reaction Type | Condensation and cyclization | Pericyclic cycloaddition |
| Typical Yield | High (Reported up to 92% for analogous systems) | Generally moderate to high, but can be variable |
| Reaction Conditions | Mild to moderate (Room temperature to reflux) | Often requires specific precursors and can involve reactive intermediates |
| Reagents/Catalysts | Acid or base catalyst (optional) | Often proceeds thermally or photochemically; may use a metal catalyst |
| Scalability | Generally good | Can be challenging due to the nature of the reactants |
| Key Advantages | Readily available starting materials, straightforward procedure, high yields. | High atom economy, direct formation of the pyrazole ring. |
| Key Disadvantages | Potential for side reactions if substrates are complex. | Synthesis of the 1,3-dipole can be multi-step; acetylene gas can be difficult to handle. |
Method 1: Cyclocondensation of Cyclopropylhydrazine with a 1,3-Dicarbonyl Synthon
This classical and widely used method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent to form the pyrazole ring. For the synthesis of this compound, cyclopropylhydrazine is reacted with malondialdehyde or a more stable precursor like 1,1,3,3-tetramethoxypropane.
A patent for a similar synthesis of a substituted 1-cyclopropyl-pyrazole derivative reports a high yield of 92%, indicating the efficiency of this approach. The reaction typically proceeds under mild conditions and is amenable to scale-up.
Experimental Protocol:
Objective: To synthesize this compound via cyclocondensation.
Materials:
-
Cyclopropylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclopropylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (catalytic amount) to the solution.
-
To this stirred solution, add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and neutralize with a solution of sodium hydroxide.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.
Logical Workflow for Cyclocondensation:
Assessing the Metabolic Stability of 1-Cyclopropyl-1H-pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopropyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate physicochemical properties. A critical aspect of the drug development process is the assessment of a compound's metabolic stability, as this directly influences its pharmacokinetic profile, including half-life and oral bioavailability. This guide provides a comparative overview of the metabolic stability of this compound derivatives, supported by experimental data and detailed protocols.
Introduction to Metabolic Stability
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of many xenobiotics.[1] In vitro assays using liver microsomes are a standard industry practice to evaluate the metabolic stability of drug candidates in a high-throughput manner. These assays provide key parameters such as half-life (t½) and intrinsic clearance (Clint), which are used to predict in vivo hepatic clearance.[2]
The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability. This is attributed to the high C-H bond dissociation energy of the cyclopropyl ring, making it less susceptible to oxidative metabolism by CYP enzymes.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of hypothetical this compound derivatives in human liver microsomes (HLM) and mouse liver microsomes (MLM). This representative data illustrates how structural modifications on the pyrazole core can influence metabolic clearance.
| Compound ID | R1 | R2 | HLM t½ (min) | HLM Clint (µL/min/mg) | MLM t½ (min) | MLM Clint (µL/min/mg) |
| CP-1 | H | Phenyl | 45 | 30.8 | 25 | 55.4 |
| CP-2 | H | 4-Fluorophenyl | >60 | <23.1 | 40 | 34.6 |
| CP-3 | H | 4-Chlorophenyl | >60 | <23.1 | 38 | 36.5 |
| CP-4 | H | 4-Methoxyphenyl | 20 | 69.3 | 12 | 115.5 |
| CP-5 | CH3 | Phenyl | 55 | 25.2 | 30 | 46.2 |
| CP-6 | CH3 | 4-Fluorophenyl | >60 | <23.1 | 50 | 27.7 |
| CP-7 | H | Pyridin-4-yl | 35 | 39.6 | 18 | 77.0 |
| CP-8 | H | Thiophen-2-yl | 50 | 27.7 | 28 | 49.5 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values will vary depending on the specific molecular structure and experimental conditions. In a real-world scenario, compounds with a half-life of >60 minutes in HLM are often considered to have high metabolic stability.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled liver microsomes (human, mouse, rat, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis
-
Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Compound Addition: The test compound is added to the incubation mixture at a final concentration of 1 µM.
-
Pre-incubation: The plate is pre-incubated at 37°C for 5-10 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Hypothetical signaling pathway modulated by a this compound derivative.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For this compound derivatives, the inherent stability of the cyclopropyl group often imparts favorable pharmacokinetic properties. However, as the representative data illustrates, the overall metabolic fate of a molecule is highly dependent on its complete substitution pattern. A thorough understanding of structure-metabolism relationships, guided by robust in vitro assays, is essential for the successful optimization of this important class of compounds into viable clinical candidates. By employing standardized experimental protocols and systematic data analysis, researchers can make informed decisions to advance molecules with the desired balance of potency, selectivity, and metabolic stability.
References
Safety Operating Guide
Proper Disposal of 1-Cyclopropyl-1H-pyrazole: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Due to the absence of specific toxicity and reactivity data for 1-Cyclopropyl-1H-pyrazole, it should be treated as a hazardous substance.[1] The primary hazards are likely associated with its pyrazole moiety, which is found in various pharmacologically active compounds.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]
Step-by-Step Disposal Plan
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4] The following is a general step-by-step procedure:
-
Waste Identification and Classification : Treat this compound as hazardous chemical waste. All waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous.[5][6]
-
Container Selection and Labeling :
-
Container Choice : Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[1] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]
-
Labeling : The container must be clearly labeled as "Hazardous Waste."[2][5] The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[2] Abbreviations and chemical formulas are not acceptable.[2]
-
-
Waste Accumulation and Storage :
-
Disposal of Contaminated Materials :
-
Labware/Glassware : Glassware and other labware contaminated with this compound should be treated as hazardous waste.[5] If triple-rinsing is performed, the first rinsate must be collected and disposed of as hazardous waste.[1][5] Subsequent rinses may be permissible for drain disposal only with written permission from EHS.[2]
-
Personal Protective Equipment (PPE) : Contaminated gloves, lab coats, and other PPE should be collected in a designated hazardous waste container.
-
-
Arranging for Pickup and Disposal :
Quantitative Data Summary
The following table summarizes the types of quantitative data that are critical for the proper disposal of chemical waste. Specific values for this compound are not available and would need to be determined through analytical testing or provided in a formal SDS.
| Data Parameter | Description | Typical Units | Importance for Disposal |
| pH | The acidity or basicity of the waste solution. | pH units | Corrosivity characteristic. |
| Flash Point | The lowest temperature at which vapors will ignite. | °C or °F | Ignitability characteristic. |
| Toxicity Characteristic Leaching Procedure (TCLP) Limits | Maximum concentration of hazardous contaminants in leachate. | mg/L | Toxicity characteristic. |
| Chemical Concentration | The amount of this compound in a solution. | %, g/L, mg/L | Determines if the waste is considered hazardous and the appropriate disposal method. |
| LD50/LC50 | The lethal dose or concentration for 50% of a test population. | mg/kg (oral, dermal), ppm (inhalation) | Indicates acute toxicity and informs handling precautions. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Logical steps for determining the proper disposal path for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. capotchem.cn [capotchem.cn]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
